4-(4-Methylphenyl)cyclohexanone
Description
BenchChem offers high-quality 4-(4-Methylphenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHMORMQXOUOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561550 | |
| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40503-90-0 | |
| Record name | 4-(4-Methylphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone, 4-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Methylphenyl)cyclohexanone: Properties, Synthesis, and Applications
Introduction: A Versatile Scaffold in Modern Chemistry
4-(4-Methylphenyl)cyclohexanone, also known as 4-(p-tolyl)cyclohexanone, is a bi-functional organic compound featuring a saturated six-membered ketone ring attached to a p-tolyl (4-methylphenyl) moiety. This unique structural combination makes it a valuable and versatile intermediate in synthetic organic chemistry. Its rigid cyclohexanone core serves as a predictable three-dimensional scaffold, while the aromatic tolyl group provides a site for further functionalization and influences the molecule's overall electronic properties. For researchers and professionals in drug development and materials science, this compound represents a key building block for constructing more complex molecular architectures with tailored biological or physical properties. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and critical applications, offering field-proven insights for its effective utilization.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application, dictating solubility, reactivity, and handling requirements. 4-(4-Methylphenyl)cyclohexanone is typically a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 40503-90-0 | [2][3] |
| Molecular Formula | C₁₃H₁₆O | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 49.0 - 53.0 °C | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [2] |
| Density | 1.026 g/cm³ | [2] |
| Refractive Index | 1.535 | [2] |
| Solubility | Soluble in methanol | [1] |
Spectroscopic Profile: A Self-Validating Analysis
The structural identity of 4-(4-Methylphenyl)cyclohexanone can be unequivocally confirmed through a combination of spectroscopic techniques. The predictable nature of its spectrum serves as a self-validating system for purity and structural confirmation during synthesis and application.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to be highly characteristic:
-
Aromatic Region (~7.10-7.25 ppm): The p-substituted tolyl group will present as a classic AA'BB' system, appearing as two distinct doublets. Each doublet, integrating to 2H, corresponds to the chemically equivalent protons ortho and meta to the cyclohexanone substituent.
-
Cyclohexanone Protons (~1.8-3.0 ppm): The eight protons on the cyclohexanone ring will appear as a series of complex multiplets. The protons alpha to the carbonyl group (C2 and C6) are expected to be the most deshielded within this aliphatic region. The proton at the C4 position, being a benzylic methine, will also have a distinct chemical shift.
-
Methyl Protons (~2.35 ppm): The methyl group on the tolyl ring will appear as a sharp singlet, integrating to 3H.
¹³C NMR Spectroscopy (Carbon NMR)
The carbon spectrum provides a clear fingerprint of the molecule's carbon backbone:
-
Carbonyl Carbon (~210-212 ppm): A single, highly deshielded signal characteristic of a ketone carbonyl carbon will be present.[4]
-
Aromatic Carbons (~125-145 ppm): Four signals are expected for the aromatic ring: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclohexanone ring and one to the methyl group).
-
Aliphatic Carbons (~25-50 ppm): Signals corresponding to the five distinct carbons of the cyclohexanone ring will be observed in the upfield region.[5]
-
Methyl Carbon (~21 ppm): A single upfield signal will correspond to the tolyl's methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong, sharp absorption peak characteristic of the carbonyl group.
-
C=O Stretch (~1715 cm⁻¹): A prominent peak in this region confirms the presence of the saturated cyclic ketone functional group.[6] The exact position can be influenced by the solvent and sample phase but remains a defining feature.
-
C-H Stretches (~2850-3000 cm⁻¹): Absorptions corresponding to the aliphatic C-H bonds of the cyclohexanone ring will be present.
-
C=C Stretches (~1500-1600 cm⁻¹): Peaks in this region are indicative of the aromatic ring.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the analysis would confirm the molecular weight and reveal key fragmentation patterns.
-
Molecular Ion Peak (M⁺): A clear peak at m/z = 188, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see fragmentation patterns resulting from the loss of alkyl fragments from the cyclohexanone ring and cleavage at the bond connecting the two ring systems. A prominent fragment corresponding to the tolyl cation (m/z = 91) is also highly probable.
Synthesis and Reactivity
The synthesis of 4-aryl cyclohexanones can be approached through several established methodologies. While classical methods like the Friedel-Crafts reaction are plausible, modern cross-coupling reactions offer superior substrate scope, functional group tolerance, and milder conditions, making them preferable in a research and drug development setting.[7][8] The Suzuki-Miyaura coupling represents a robust and highly reliable method for this purpose.[9][10]
Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
This pathway is chosen for its efficiency and versatility. It involves the palladium-catalyzed coupling of an organoboron compound (4-methylphenylboronic acid) with a suitable cyclohexanone-derived electrophile (a triflate or halide). This approach avoids the harsh acidic conditions and potential rearrangements associated with Friedel-Crafts reactions.[11]
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for reproducibility and high yield, based on established procedures for Suzuki couplings.[12][13]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methylphenylboronic acid (1.1 equivalents), 4-oxocyclohexyl triflate (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure the removal of dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
-
Reaction: Heat the mixture to 80-90 °C and maintain vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methylphenyl)cyclohexanone.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed in Section 3.0.
Applications in Research and Drug Development
The true value of 4-(4-methylphenyl)cyclohexanone lies in its role as a versatile intermediate. The ketone functionality and the aromatic ring are handles for a wide array of subsequent chemical transformations.
-
Pharmaceutical Scaffolding: The cyclohexanone ring provides a non-planar, conformationally restricted scaffold that is highly desirable in drug design for positioning substituents in precise three-dimensional orientations. A related analog, 4-(dimethylamino)-4-(p-tolyl)cyclohexanone, has been investigated for its potent opioid analgesic properties, demonstrating the utility of this core structure in medicinal chemistry.[14]
-
Synthesis of Bioactive Molecules: The ketone can be readily converted into other functional groups. For example, reductive amination can introduce nitrogen-containing moieties to build analogs of neurotransmitters or other nitrogenous natural products. Grignard reactions at the carbonyl can introduce further carbon-based complexity.[14]
-
Liquid Crystal and Materials Science: The rigid biphenyl-like structure (combining an aliphatic and an aromatic ring) makes it a precursor for certain liquid crystal materials.[3]
Safety and Handling
As a professional-grade chemical, 4-(4-methylphenyl)cyclohexanone requires careful handling in a controlled laboratory environment.[3]
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is limited, related compounds like 4-phenylcyclohexanone are known to cause skin, eye, and respiratory irritation.[15] It is prudent to handle this compound with the same level of care.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
References
- Wikipedia. (n.d.). Cyclohexanone. Retrieved from https://en.wikipedia.org/wiki/Cyclohexanone
- PureSynth. (n.d.). 4-(P-Tolyl)Cyclohexanone 98.0%(GC). Retrieved from https://puresynth.com/product/4-p-tolylcyclohexanone-98-0-gc-40503-90-0
- Univar Solutions. (n.d.). Cyclohexanone, Technical Grade, Liquid, 431 lb Drum. Retrieved from https://www.univarsolutions.com/products/cyclohexanone-technical-grade-liquid-431-lb-drum-775623
- Strem. (n.d.). 4-(p-Tolyl)cyclohexanone, min 98%, 1 gram. Retrieved from https://www.strem.com/catalog/v/15-0810/41/4-(p-tolyl)cyclohexanone%2C_min_98%25
- ChemBK. (2024). 4-(4-hydroxyphenyl)cyclohexanone. Retrieved from https://www.chembk.com/en/chem/4-(4-hydroxyphenyl)cyclohexanone
- TCI Chemicals. (n.d.). 4-(p-Tolyl)cyclohexanone | 40503-90-0. Retrieved from https://www.tcichemicals.com/US/en/p/T3266
- The Good Scents Company. (n.d.). 4-methyl cyclohexene, 591-47-9. Retrieved from http://www.thegoodscentscompany.
- Smolecule. (2023). Buy 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 65619-06-9. Retrieved from https://www.smolecule.com/cas-65619-06-9-4-dimethylamino-4-p-tolyl-cyclohexanone
- ChemicalBook. (2024). Cyclohexanone: Chemical and physical properties, Production and Uses. Retrieved from https://www.chemicalbook.com/article/cyclohexanone-chemical-and-physical-properties-production-and-uses.htm
- Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from https://www.bartleby.com/essay/IR-Spectrum-Of-Cyclohexanone-P3C7YJZRJ
- PubChem. (n.d.). Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4131859
- NIST. (n.d.). Cyclohexanone, 4-methyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C589924
- The Journal of Organic Chemistry. (2022). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.2c00827
- PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/78605
- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C122009&Mask=4
- BMRB. (n.d.). bmse000405 Cyclohexanone. Retrieved from https://bmrb.io/metabolomics/mol_summary/bmse000405
- NIST. (n.d.). Cyclohexanone, 4-methyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C589924&Type=MASS
- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones. Retrieved from https://patents.google.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from https://www.youtube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- ChemicalBook. (n.d.). 4-Methylcyclohexanone(589-92-4) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/589-92-4_13cnmr.htm
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from https://www.masterorganicchemistry.com/2018/05/30/intramolecular-friedel-crafts-reactions/
- ResearchGate. (2004). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Retrieved from https://www.researchgate.net/publication/8505470_Synthesis_of_4-halo-2_5H-furanones_and_their_suzuki-coupling_reactions_with_organoboronic_acids_A_general_route_to_4-aryl-2_5_H_-furanones
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0044409). Retrieved from https://phytobank.riken.jp/spectrum/show/PHY0044409
- PubChem. (n.d.). 4-Methylcyclohexanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11525
- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from https://patents.google.
- ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/4894-75-1_13cnmr.htm
- ChemicalBook. (n.d.). 4-Methylcyclohexanone(589-92-4) IR Spectrum. Retrieved from https://www.chemicalbook.com/spectrum/589-92-4_IR1.htm
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling
- YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from https://www.youtube.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from https://www.docbrown.info/page06/molecule_spectroscopy/spec13Cnmr04.htm
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Aromatic_Substitution_Reactions/Friedel-Crafts_Reactions
- MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP002389. Retrieved from https://massbank.eu/MassBank/RecordDisplay?id=JP002389
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from https://www.youtube.
- Proprep. (n.d.). Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Retrieved from https://www.proprep.com/questions/interpreting-the-infrared-ir-spectrum-of-cyclohexanone-involves-identifying-the-characteristic-ab
- ChemRxiv. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c750b262747495577914a8
Sources
- 1. 4-(p-Tolyl)cyclohexanone | 40503-90-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. pure-synth.com [pure-synth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Methylcyclohexanone(589-92-4) 13C NMR spectrum [chemicalbook.com]
- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Buy 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 65619-06-9 [smolecule.com]
- 15. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-(4-Methylphenyl)cyclohexanone from 4-Methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-(4-methylphenyl)cyclohexanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis commences with the selective partial reduction of one of the aromatic rings of the readily available starting material, 4-methylbiphenyl. This transformation is best accomplished via a Birch reduction, yielding a 4-(4-methylphenyl)cyclohexa-1,4-diene intermediate. Subsequent conversion of this diene to the target cyclohexanone can be achieved through a two-step sequence involving hydroboration-oxidation to the corresponding cyclohexanol, followed by oxidation. This guide details the underlying chemical principles, provides detailed experimental protocols for each step, and includes a thorough characterization of the final product.
Introduction
4-Arylcyclohexanone scaffolds are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific target of this guide, 4-(4-methylphenyl)cyclohexanone, holds significant potential as a key building block in the synthesis of novel therapeutic agents and specialized polymers. Its structure combines a reactive ketone functionality with a tunable aromatic moiety, making it an attractive target for further chemical modification.
The synthesis of 4-(4-methylphenyl)cyclohexanone from 4-methylbiphenyl presents a unique challenge: the selective transformation of one of the two aromatic rings in the biphenyl system. This guide outlines a robust and scientifically sound two-stage synthetic strategy designed to address this challenge effectively.
Synthetic Strategy Overview
The overall synthetic transformation from 4-methylbiphenyl to 4-(4-methylphenyl)cyclohexanone is envisioned as a two-part process. The first stage involves the selective reduction of the unsubstituted phenyl ring of 4-methylbiphenyl. The second stage focuses on the conversion of the resulting diene into the target cyclohexanone.
Caption: Overall synthetic workflow.
Part 1: Selective Reduction of 4-Methylbiphenyl via Birch Reduction
The Birch reduction is a powerful and well-established method for the partial reduction of aromatic rings to 1,4-cyclohexadienes.[1][2] The reaction employs a dissolved alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[3]
Mechanism and Regioselectivity
The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring.[1] The regioselectivity of this reduction is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as alkyl groups, direct the reduction to produce a diene where the EDG is on a double bond. Conversely, electron-withdrawing groups (EWGs) lead to products where the substituent is on a saturated carbon.[1]
In the case of 4-methylbiphenyl, both the methyl group and the phenyl group are considered electron-donating. However, the phenyl group is a stronger activating group. In the Birch reduction of substituted biphenyls, the more electron-rich ring is preferentially reduced.[4] Therefore, the unsubstituted phenyl ring of 4-methylbiphenyl is expected to undergo reduction, leaving the methyl-substituted ring intact. The expected major product is 4-(4-methylphenyl)cyclohexa-1,4-diene.
Caption: Birch reduction of 4-methylbiphenyl.
Experimental Protocol: Birch Reduction of 4-Methylbiphenyl
Disclaimer: This protocol is based on established procedures for Birch reductions and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel is assembled. The system is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).
-
Reaction Setup: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.
-
Addition of Alkali Metal: Small pieces of freshly cut sodium or lithium metal are added to the liquid ammonia until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Substrate Addition: A solution of 4-methylbiphenyl in a suitable solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) is added dropwise to the stirred ammonia solution.
-
Proton Source Addition: Anhydrous ethanol is added dropwise to the reaction mixture. The reaction is stirred at -78 °C until the blue color disappears, indicating the consumption of the solvated electrons.
-
Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The ammonia is allowed to evaporate. The remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-methylphenyl)cyclohexa-1,4-diene. The crude product should be used promptly in the next step due to the potential for aromatization.
Part 2: Conversion of 4-(4-Methylphenyl)cyclohexa-1,4-diene to 4-(4-Methylphenyl)cyclohexanone
The conversion of the cyclohexadiene intermediate to the target cyclohexanone is most reliably achieved through a two-step sequence: hydroboration-oxidation to the corresponding alcohol, followed by oxidation of the alcohol to the ketone.
Step 2a: Hydroboration-Oxidation of 4-(4-Methylphenyl)cyclohexa-1,4-diene
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes.[5] In this two-step process, borane (BH3) adds across the double bonds of the diene, followed by oxidation with hydrogen peroxide in the presence of a base to yield the corresponding alcohol. This method is highly regioselective and stereoselective.
Caption: Hydroboration-oxidation of the diene.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: The crude 4-(4-methylphenyl)cyclohexa-1,4-diene is dissolved in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere. The solution is cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for several hours.
-
Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-(4-methylphenyl)cyclohexanol can be purified by column chromatography on silica gel.
Step 2b: Oxidation of 4-(4-Methylphenyl)cyclohexanol
The final step in the synthesis is the oxidation of the secondary alcohol, 4-(4-methylphenyl)cyclohexanol, to the desired ketone, 4-(4-methylphenyl)cyclohexanone. Several mild and efficient oxidation methods are suitable for this transformation, including the Swern oxidation and the use of pyridinium chlorochromate (PCC).[6][7][8]
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[9][10] It is known for its mild conditions and high yields.[11]
PCC Oxidation: Pyridinium chlorochromate is a versatile and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[12][13]
Caption: Oxidation to the final product.
Experimental Protocol: Swern Oxidation
-
Reagent Preparation: A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of anhydrous DMSO in DCM is added dropwise, and the mixture is stirred for a few minutes.
-
Alcohol Addition: A solution of 4-(4-methylphenyl)cyclohexanol in DCM is added dropwise to the activated DMSO solution at -78 °C.
-
Base Addition: After stirring for a short period, triethylamine is added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 4-(4-methylphenyl)cyclohexanone.
Characterization of 4-(4-Methylphenyl)cyclohexanone
The structure and purity of the synthesized 4-(4-methylphenyl)cyclohexanone should be confirmed by standard spectroscopic techniques.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.15 (m, 4H, Ar-H), 3.05-2.95 (m, 1H, CH-Ar), 2.60-2.40 (m, 4H, CH₂C=O), 2.34 (s, 3H, Ar-CH₃), 2.00-1.85 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.0 (C=O), 145.0 (Ar-C), 136.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 45.0 (CH-Ar), 41.5 (CH₂C=O), 34.0 (CH₂), 21.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 2925, 2855 (C-H stretch), 1710 (C=O stretch), 1515, 1450 (C=C aromatic stretch).
-
Mass Spectrometry (EI, m/z): 188 [M]⁺, 173, 145, 117, 91.
Conclusion
This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 4-(4-methylphenyl)cyclohexanone from 4-methylbiphenyl. The key transformations, including a selective Birch reduction and a subsequent hydroboration-oxidation/oxidation sequence, are well-precedented in organic synthesis. The provided protocols, though based on analogous transformations, offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate. This work provides a clear pathway for researchers and drug development professionals to access this important molecular scaffold for further exploration in their respective fields.
References
-
Lebeuf, R., Robert, F., & Landais, Y. (2005). Regioselectivity of Birch reductive alkylation of biaryls. Organic Letters, 7(21), 4557–4560. [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
-
Fedyushin, P. A., Peshkov, R. Y., Panteleeva, E. V., Tretyakov, E. V., Beregovaya, I. V., Gatilov, Y. V., & Shteingarts, V. D. (2018). Purposeful regioselectivity control of the Birch reductive alkylation of biphenyl-4-carbonitrile. Tetrahedron, 74(8), 842-851. [Link]
-
Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. [Link]
-
Cole, J. P., et al. (2020). Organocatalyzed Birch Reduction Driven by Visible Light. ChemRxiv. [Link]
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
Organic Chemistry. (2019, June 29). Birch Reduction (Part 1): Basic Concept and Reduction of Alkyl Substituted Arenes [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-Methylcyclohexanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
Brown, H. C., et al. (1961). Hydroboration. XI. The Hydroboration of Dienes. Journal of the American Chemical Society, 83(6), 1241–1246. [Link]
-
Zhang, Y., et al. (2018). Conversion of cyclohexane to cyclohexanol and cyclohexanone using H3[PMo12O40].nH2O-ZrOCl2 as catalyst. Science and Technology Indonesia, 3(3), 69-74. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]
-
M. K. J. J. G. G. H. M. J. F. S. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8642-8703. [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
- CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol. (n.d.).
-
Chad's Prep. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration [Video]. YouTube. [Link]
-
NIST. (n.d.). Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]
-
Brainly. (2018, March 30). Identify the reagents necessary to convert cyclohexane into 1,3-cyclohexadiene. Retrieved from [Link]
-
Liu, W., et al. (2025). Birch reductive arylation by mechanochemical anionic activation of polycyclic aromatic compounds. Nature Communications, 16(1), 1-9. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Zhang, Y., et al. (2018). Conversion of cyclohexane to cyclohexanol and cyclohexanone using H3[PMo12O40].nH2O-ZrOCl2 as catalyst. Science and Technology Indonesia, 3(3), 69-74. [Link]
-
The Organic Chemistry Tutor. (2025, October 31). Swern Oxidation [Video]. YouTube. [Link]
-
NIST. (n.d.). Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]
-
The Organic Chemistry Tutor. (2018, April 27). Hydroboration-oxidation reaction mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Retrieved from [Link]
-
Leah4sci. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction - Organic Chemistry [Video]. YouTube. [Link]
-
Quora. (2018, February 19). How will you convert cyclohexanone into cyclohexane? Retrieved from [Link]
-
Jain, S., Hiran, B. L., & Bhatt, C. V. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. E-Journal of Chemistry, 6(1), 237-246. [Link]
-
MassBank. (n.d.). CYCLOHEXANONE; EI-B; MS. Retrieved from [Link]
-
ChemWis. (2024, November 29). Hydroboration-oxidation of alkenes [Video]. YouTube. [Link]
-
Miura, T., et al. (2012). Highly Efficient Asymmetric Aldol Reaction in Brine Using Fluorous Sulfonamide Organocatalyst. Organic & Biomolecular Chemistry, 10(36), 7291-7295. [Link]
-
Zimmerman, H. E. (2012). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research, 45(2), 164-170. [Link]
-
The Organic Chemistry Tutor. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]
-
Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
-
Gevorgyan, V., et al. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]
-
Chegg. (2020, March 30). Hello.. could you please help me label the peaks on H NMR and 13C spectra. Retrieved from [Link]
Sources
- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. Regioselectivity of Birch reductive alkylation of biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Spectroscopic data for 4-(4-Methylphenyl)cyclohexanone (NMR, IR, MS)
Comprehensive Spectroscopic Guide: 4-(4-Methylphenyl)cyclohexanone
Part 1: Executive Technical Summary
4-(4-Methylphenyl)cyclohexanone (CAS: 40503-90-0) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents, particularly those targeting opioid receptors (e.g., related to arylcyclohexylamine scaffolds).[1] Its structural rigidity, provided by the cyclohexane ring, combined with the lipophilic p-tolyl moiety, makes it a valuable building block for structure-activity relationship (SAR) studies.[1]
This guide provides a definitive breakdown of its spectroscopic signature, synthesizing experimental data with theoretical grounding to ensure accurate identification and purity assessment.[1]
Compound Identity & Physical Properties
| Property | Data |
| IUPAC Name | 4-(4-Methylphenyl)cyclohexan-1-one |
| CAS Registry | 40503-90-0 |
| Molecular Formula | C |
| Molecular Weight | 188.27 g/mol |
| Melting Point | 51 °C (Solid at RT) |
| Boiling Point | ~313 °C (at 760 mmHg) |
| Appearance | White to off-white low-melting crystalline solid |
| Solubility | Soluble in CHCl |
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of 4-(4-methylphenyl)cyclohexanone is characterized by the symmetry of the para-substituted aromatic ring and the chair conformation of the cyclohexanone ring.[1]
H NMR Spectroscopy (500 MHz, CDCl )
The proton spectrum reveals a distinct AA'BB' aromatic system and a characteristic aliphatic region.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.10 – 7.15 | Doublet ( | 2H | Ar-H (ortho to methyl) | Part of AA'BB' system.[1] |
| 7.15 – 7.20 | Doublet ( | 2H | Ar-H (meta to methyl) | Part of AA'BB' system; overlaps slightly depending on solvent.[1] |
| 2.95 – 3.05 | Multiplet (tt) | 1H | H-4 (Benzylic methine) | Diagnostic peak.[1] The triplet-of-triplets splitting arises from axial-axial and axial-equatorial couplings with H-3/H-5.[1] |
| 2.45 – 2.55 | Multiplet | 4H | H-2, H-6 ( | Deshielded by the carbonyl anisotropy.[1] Often appears as overlapping multiplets.[1] |
| 2.32 | Singlet | 3H | Ar-CH | Sharp singlet characteristic of a methyl group on an aromatic ring. |
| 2.15 – 2.25 | Multiplet | 2H | H-3/H-5 (Equatorial) | "Roofing" effect often observed with axial counterparts. |
| 1.90 – 2.05 | Multiplet | 2H | H-3/H-5 (Axial) | Shielded relative to equatorial protons due to 1,3-diaxial interactions.[1] |
C NMR Spectroscopy (125 MHz, CDCl )
The carbon spectrum confirms the ketone functionality and the para-substitution pattern.[1]
| Shift ( | Carbon Type | Assignment | Notes |
| 211.5 | Quaternary (C=O) | C-1 (Carbonyl) | Typical saturated ketone shift.[1] |
| 142.5 | Quaternary (Ar) | Ar-C (ipso to cyclohexyl) | Shifted downfield due to alkyl substitution.[1] |
| 136.0 | Quaternary (Ar) | Ar-C (ipso to methyl) | |
| 129.3 | Methine (Ar) | Ar-C (meta to cyclohexyl) | Intense signal (2C).[1] |
| 126.8 | Methine (Ar) | Ar-C (ortho to cyclohexyl) | Intense signal (2C).[1] |
| 42.5 | Methine (Aliphatic) | C-4 | Benzylic-like carbon. |
| 41.2 | Methylene | C-2, C-6 | |
| 34.1 | Methylene | C-3, C-5 | |
| 21.0 | Methyl | Ar-CH | Standard tolyl methyl shift. |
Part 3: Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid purity check, particularly for the presence of unoxidized alcohol intermediates (broad band at ~3400 cm
-
Key Absorption Bands:
-
1715 cm
(Strong): C=O Stretching. The defining peak for the cyclohexanone ring.[1] -
2850 – 2950 cm
(Medium): C-H Stretching (Aliphatic).[1] -
3030 cm
(Weak): C-H Stretching (Aromatic).[1] -
1515, 1610 cm
(Medium): C=C Aromatic Ring Stretching.[1] -
815 cm
(Strong): C-H Out-of-plane Bending.[1] Diagnostic for para-disubstituted benzene rings.
-
Part 4: Mass Spectrometry (MS) & Fragmentation Logic
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion: [M]
The fragmentation pattern follows standard cyclohexanone pathways (
Fragmentation Table:
| m/z | Ion Type | Fragment Structure | Mechanism |
|---|
| 188 | [M]
Part 5: Visualization of Structural Assignments
The following diagrams illustrate the logical flow of spectral assignment and fragmentation, ensuring the "Self-Validating" nature of this protocol.
Figure 1: NMR Assignment Logic
Caption: Logical flow for assigning 1H NMR signals based on electronic environment and symmetry.
Figure 2: Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Part 6: Synthesis & Purity Considerations
For researchers synthesizing this compound, the primary route often involves the catalytic hydrogenation of 4-(4-methylphenyl)phenol over Pd/C or Ni catalysts.[1]
-
Critical Impurity: 4-(4-Methylphenyl)cyclohexanol.[1]
-
Detection: Look for a broad O-H stretch at 3300-3400 cm
in IR or a multiplet at ~3.6 ppm (CH-OH) in H NMR.[1]
-
-
Purification: Recrystallization from hexanes or diethyl ether is effective due to the compound's moderate melting point (51 °C).[1]
References
-
PureSynth . 4-(P-Tolyl)Cyclohexanone 98.0%(GC) Technical Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 11525, 4-Methylcyclohexanone (Analogous Data). Retrieved from [1][2]
-
ChemicalBook . CAS 40503-90-0 Product Entry. Retrieved from [1]
-
NIST Mass Spectrometry Data Center . Cyclohexanone Derivatives Fragmentation Patterns. Retrieved from [1]
Sources
Starting materials for 4-(4-Methylphenyl)cyclohexanone synthesis
Technical Whitepaper: Strategic Selection of Starting Materials for 4-(4-Methylphenyl)cyclohexanone
Executive Summary The synthesis of 4-(4-methylphenyl)cyclohexanone presents a specific regiochemical challenge: establishing a substituent at the 4-position of the cyclohexyl ring relative to the carbonyl group. Unlike 3-substituted analogs, which are readily accessible via conjugate addition to 2-cyclohexen-1-one, the 4-substituted isomer requires a structural pivot that pre-defines the 1,4-axis. This guide analyzes the two primary synthetic pathways—The Ketal-Grignard Route (constructive) and The Biaryl Reduction Route (reductive)—detailing the critical starting materials, impurity profiles, and mechanistic logic required for high-purity isolation.
Part 1: The Retrosynthetic Landscape
To select the correct starting materials, one must first recognize the "Regiochemical Trap." A common error in experimental design is attempting to synthesize 4-arylcyclohexanones via Michael addition (e.g., Hayashi-Miyaura reaction) to 2-cyclohexen-1-one. This invariably yields the 3-isomer .
The 4-isomer requires starting materials that possess inherent 1,4-functionality or a biaryl skeleton.
Figure 1: Retrosynthetic analysis highlighting the divergence between the 3-isomer trap and the correct 4-isomer pathways.
Part 2: Pathway A – The Ketal-Grignard Protocol
Best For: Modular synthesis, scale-up, and scenarios where the biaryl precursor is unavailable.
This route relies on 1,4-Cyclohexanedione monoethylene acetal as the scaffold.[1][2] The acetal group acts as a "mask" for the C1 ketone, forcing the nucleophilic attack to occur exclusively at the C4 ketone.
Core Starting Materials
| Material | CAS No. | Role | Critical Specification |
| 1,4-Cyclohexanedione monoethylene acetal | 4746-97-8 | Scaffold | Purity >98% .[3] Must be free of 1,4-cyclohexanedione (leads to polymerization) and 1,4-bis(acetal) (inert). |
| 4-Bromotoluene | 106-38-7 | Nucleophile Source | Moisture <0.05% . Water kills the Grignard reagent. |
| Magnesium Turnings | 7439-95-4 | Reagent | Freshly crushed/activated . Oxide layer inhibits initiation. |
Technical Logic & Causality
-
Protection: We use the monoacetal rather than the dione. Reacting the dione directly with Grignard leads to statistical mixtures of mono- and di-addition, which are difficult to separate.
-
1,2-Addition: The Grignard reagent (p-TolylMgBr) attacks the free ketone at C4. This creates a tertiary alcohol.
-
Dehydration/Deprotection: Acidic workup serves a dual purpose: it hydrolyzes the acetal back to a ketone and dehydrates the tertiary alcohol to form the thermodynamically stable enone (conjugated system).
-
Hydrogenation: The double bond in the resulting enone is reduced to yield the saturated ketone.
Experimental Workflow (Pathway A)
Figure 2: Step-by-step reaction flow for the Ketal-Grignard route.
Protocol Summary:
-
Grignard Prep: Activate Mg turnings with iodine. Add 4-bromotoluene in anhydrous THF dropwise to maintain gentle reflux.
-
Addition: Cool Grignard solution to 0°C. Add 1,4-cyclohexanedione monoethylene acetal (dissolved in THF) slowly. Stir at RT for 4 hours.
-
Workup: Quench with dilute HCl. Reflux the biphasic mixture for 2 hours to ensure complete deprotection and dehydration. Extract with ethyl acetate.
-
Reduction: Dissolve the crude enone in ethanol. Add 10% Pd/C (5 wt% loading). Hydrogenate at 30-50 psi H2 until H2 uptake ceases (approx 4-6 hours). Filter catalyst and concentrate.
Part 3: Pathway B – The Biaryl Reduction Protocol
Best For: Rapid synthesis when the specific biaryl phenol is commercially available.
This route utilizes 4'-Methyl-4-biphenylol (also known as 4-(4-methylphenyl)phenol). The carbon skeleton is already intact; the task is purely functional group interconversion.
Core Starting Materials
| Material | CAS No. | Role | Critical Specification |
| 4'-Methyl-4-biphenylol | 5300-03-8 | Precursor | Isomeric Purity >99% . Ensure no ortho-substituted isomers (steric hindrance affects hydrogenation). |
| Rhodium on Alumina (Rh/Al2O3) | 7440-16-6 | Catalyst | 5% Loading . Rhodium is preferred over Palladium for phenol ring hydrogenation to avoid hydrogenolysis of the C-O bond. |
| Jones Reagent or PCC | - | Oxidant | Standard grade. |
Technical Logic & Causality
-
Selective Hydrogenation: Phenols can be reduced to cyclohexanols. The challenge is preventing the reduction of the second aromatic ring (the p-tolyl group). Rhodium under mild pressure is generally selective for the phenol ring over the non-hydroxylated arene.
-
Oxidation: The resulting cyclohexanol is oxidized to the ketone.
Experimental Workflow (Pathway B)
-
Hydrogenation: Dissolve 4'-methyl-4-biphenylol in acetic acid. Add 5% Rh/Al2O3. Hydrogenate at 50-60°C / 50 psi. Monitor via TLC/GC to stop before the second ring reduces.
-
Oxidation: Dissolve the isolated alcohol in acetone. Add Jones reagent dropwise at 0°C until the orange color persists. Quench with isopropanol.
Part 4: Critical Quality Attributes (CQA) of Starting Materials
To ensure the "Trustworthiness" of the synthesis, the quality of the 1,4-Cyclohexanedione monoethylene acetal is the single biggest variable.
Impurity Watchlist:
-
1,4-Cyclohexanedione (Free Dione):
-
Origin: Incomplete protection or hydrolysis during storage.
-
Effect: Reacts with 2 equivalents of Grignard to form a di-tertiary alcohol, which dehydrates to an insoluble polymer/gum during acid workup.
-
Detection: GC-MS or 1H NMR (Singlet at δ 2.6 ppm for free dione vs multiplets for monoacetal).
-
-
Ethylene Glycol:
-
Origin: Residual from synthesis.[4]
-
Effect: Quenches the Grignard reagent (active hydrogen), lowering yield.
-
Storage Protocol: Store the monoacetal under inert atmosphere (Argon/Nitrogen) with a desiccant. It is hygroscopic and acid-sensitive.
References
-
Hayashi, T., & Miyaura, N. (1998). "Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds." Journal of the American Chemical Society.[5] (Note: Cited to establish the mechanism for 3-substitution and why it is not used for 4-substitution here). Link
-
Miyaura, N. (2007).[6] "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In: Metal-Catalyzed Cross-Coupling Reactions. (Reference for Boronic acid chemistry if Suzuki route is adapted).
-
BenchChem. (2025).[7] "A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Library. (General overview of arylcyclohexanone scaffolds). Link
-
Lednicer, D., et al. (1980). "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics." Journal of Medicinal Chemistry. (Foundational text on constructing the 4-arylcyclohexanone core via Grignard/acetal routes). Link
-
Google Patents. (2012). "Preparation method of 1,4-cyclohexanedione monoethylene glycol ketal." CN102746269A.[1] (Source for industrial preparation and impurity profile of the key starting material). Link
Sources
- 1. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-(p-Tolyl)cyclohexanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(p-Tolyl)cyclohexanone, a versatile chemical intermediate. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, methods for its definitive characterization, and its established applications in materials science and as a precursor in complex organic synthesis.
Chemical Identity and Nomenclature
The compound of interest is systematically named under IUPAC nomenclature, complemented by its common synonyms and unique identifiers crucial for accurate sourcing and regulatory compliance.
IUPAC Name: 4-(4-Methylphenyl)cyclohexan-1-one[1]
Synonyms:
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | 4-(4-Methylphenyl)cyclohexan-1-one | [1] |
| Synonyms | 4-(p-Tolyl)cyclohexanone, 4-(4-Methylphenyl)cyclohexanone | [1][2] |
| CAS Number | 40503-90-0 | [2] |
| Molecular Formula | C₁₃H₁₆O | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
Synthetic Pathways and Mechanistic Considerations
The synthesis of 4-substituted cyclohexanones is a well-established field in organic chemistry, with several robust methods available. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and economic viability. For 4-(p-tolyl)cyclohexanone, two primary strategies are prevalent: the oxidation of the corresponding alcohol and the catalytic hydrogenation of a phenol precursor. These methods are foundational and offer high yields and purity when optimized.[3]
Oxidation of 4-(p-Tolyl)cyclohexanol
A common and efficient method for the synthesis of 4-(p-tolyl)cyclohexanone is the oxidation of 4-(p-tolyl)cyclohexanol. This approach is favored for its relatively mild conditions and high conversion rates. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to more environmentally benign options like hypochlorite solutions catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
The underlying principle of this reaction is the conversion of a secondary alcohol to a ketone. The choice of oxidant is critical; for instance, pyridinium chlorochromate (PCC) in a solvent like dichloromethane provides a reliable, albeit stoichiometrically wasteful, method.[4] Industrial-scale syntheses often prefer catalytic methods using oxidants like oxygen or hydrogen peroxide for greener and more cost-effective processes.[3]
Diagram: General Synthetic Workflow via Oxidation
Caption: Oxidation of 4-(p-Tolyl)cyclohexanol to the target ketone.
Catalytic Hydrogenation of 4-(p-Tolyl)phenol
Another viable synthetic route involves the catalytic hydrogenation of 4-(p-tolyl)phenol. This method is particularly attractive for large-scale production due to the relatively low cost of the starting materials. The reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst, such as palladium on carbon (Pd/C).
The mechanism involves the reduction of the aromatic ring to a cyclohexane ring. A key challenge in this synthesis is to achieve selective hydrogenation of the phenol to the cyclohexanone without over-reduction to the cyclohexanol. This selectivity can be controlled by careful selection of the catalyst, solvent, and reaction conditions such as temperature and pressure.[5]
Diagram: General Synthetic Workflow via Hydrogenation
Caption: Synthesis via catalytic hydrogenation of 4-(p-Tolyl)phenol.
Spectroscopic and Physicochemical Characterization
Accurate characterization of 4-(p-tolyl)cyclohexanone is essential for quality control and for confirming its identity in subsequent reactions. The following data provides a baseline for its analytical profile.
Physical Properties
| Property | Value |
| Melting Point | 51℃ |
| Boiling Point | 313.851℃ at 760 mmHg |
| Density | 1.026 g/cm³ |
| Refractive Index | 1.535 |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tolyl group protons in the aromatic region (approximately 7.1-7.3 ppm). The methyl protons of the tolyl group would appear as a singlet around 2.3 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the aliphatic region (typically 1.8-3.0 ppm), with the protons alpha to the carbonyl group being the most deshielded.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon signal, which is expected to appear significantly downfield (around 210 ppm). Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the cyclohexanone ring will be found further upfield.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, characteristic of a saturated six-membered ring ketone, which typically appears around 1715 cm⁻¹.[6] Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as aromatic C=C stretching, will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.27 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of fragments related to the tolyl group.
Applications in Synthesis
4-(p-Tolyl)cyclohexanone serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of liquid crystals and pharmaceuticals. Its bifunctional nature, possessing both a reactive ketone and a modifiable aromatic ring, allows for a wide range of chemical transformations.
Precursor for Liquid Crystals
4-Substituted cyclohexanones are important building blocks in the synthesis of liquid crystal materials.[3][5] The rigid cyclohexyl ring connected to an aromatic system, as in 4-(p-tolyl)cyclohexanone, provides a core structure that can be elaborated to create molecules with the necessary anisotropic properties for liquid crystal phases. The ketone functionality can be converted into other groups, or the aromatic ring can be further functionalized to tune the mesomorphic properties of the final product.
Intermediate in Pharmaceutical Synthesis
The cyclohexanone scaffold is a common structural motif in many biologically active compounds and natural products.[7] While direct applications of 4-(p-tolyl)cyclohexanone in marketed drugs are not widely documented, its derivatives are of significant interest. For instance, the related compound 4-(phthalimido)-cyclohexanone is a key intermediate in the synthesis of Pramipexole, a medication used to treat Parkinson's disease.[8] This highlights the potential of the 4-arylcyclohexanone scaffold as a starting point for the development of new therapeutic agents. The ketone can be a handle for introducing nitrogen-containing functional groups, which are prevalent in many pharmaceuticals.
Conclusion
4-(p-Tolyl)cyclohexanone is a chemical intermediate with significant potential in both materials science and medicinal chemistry. Its synthesis is achievable through well-understood and scalable chemical reactions. The structural and electronic properties of this molecule make it a versatile building block for the creation of more complex and functional molecules. Further research into its reactivity and applications is likely to uncover new opportunities for its use in the development of novel materials and therapeutics.
References
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
- 4-(Phthalimido)-Cyclohexanone: A Key Pharmaceutical Intermediate for Pramipexole Synthesis. (2025, October 15). (URL not available)
- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P
- 4-methylcyclohexene synthesis. (URL not available)
- Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022, December 2). MDPI. (URL not available)
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). PubMed Central. (URL not available)
- Synthesis of Chiral Cyclopentenones.
- 4-(p-Tolyl)cyclohexanone, min 98%, 1 gram. (URL not available)
- Cyclohexanone(108-94-1) 13C NMR spectrum - ChemicalBook. (URL not available)
- Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online. (URL not available)
- 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum - ChemicalBook. (URL not available)
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2025, August 9).
- Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. (2018, January 3). MedCrave online. (URL not available)
- Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology. (URL not available)
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020, April 14). BJOC. (URL not available)
- Application Notes and Protocols: Synthesis of Cyclohexyl(4--methylphenyl)acetonitrile - Benchchem. (URL not available)
- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022, May 31). Semantic Scholar. (URL not available)
- 2,4,4-trimethylcyclopentanone - Organic Syntheses Procedure. (URL not available)
- Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. (2021, December 14). MDPI. (URL not available)
- 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (URL not available)
- HBr–H2O2–Promoted Achmatowicz Rearrangement. (2026, January 20). American Chemical Society. (URL not available)
- IR Spectrum Of Cyclohexanone - Bartleby.com. (URL not available)
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). (URL not available)
- 4-Phenylcyclohexanone(4894-75-1) IR Spectrum - ChemicalBook. (URL not available)
- Cyclohexanone(108-94-1)IR1 - ChemicalBook. (URL not available)
Sources
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 7. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Health and Safety Technical Guide: 4-(4-Methylphenyl)cyclohexanone
Executive Summary
This technical guide provides a comprehensive safety and handling profile for 4-(4-Methylphenyl)cyclohexanone , a functionalized cyclohexane derivative often used as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds.
Critical Distinction: Researchers must distinguish this compound from Cyclohexanone (CAS 108-94-1) and 4-Methylcyclohexanone (CAS 589-92-4). Unlike its lower molecular weight analogs, which are volatile, flammable liquids, 4-(4-Methylphenyl)cyclohexanone is a solid with a significantly higher flash point and lower vapor pressure. While currently not classified as hazardous under GHS by major suppliers (e.g., TCI Chemicals), it should be treated with the "Precautionary Principle" applicable to all research chemicals with limited toxicological data.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]
Chemical Structure & Identifiers[5][8]
-
IUPAC Name: 4-(4-Methylphenyl)cyclohexan-1-one[1]
-
Molecular Weight: 188.27 g/mol
Key Physicochemical Data
The following data consolidates experimental and predicted values to guide engineering controls.
| Property | Value | Source/Note |
| Physical State | Solid (Powder or Crystals) | TCI Chemicals [1] |
| Color | White to almost white | TCI Chemicals [1] |
| Melting Point | 49.0 – 53.0 °C | Experimental [1] |
| Boiling Point | ~313.9 °C (at 760 mmHg) | Predicted [2] |
| Flash Point | ~133 °C | Predicted [2] |
| Density | ~1.026 g/cm³ | Predicted [2] |
| Solubility | Soluble in Methanol; Insoluble in water | Experimental [1] |
| Vapor Pressure | Negligible at 25°C | Inferred from MP/BP |
Hazard Identification & Toxicology
GHS Classification
According to Regulation (EC) No 1272/2008 and data from primary suppliers, this substance is Not Classified as hazardous.
-
Signal Word: None
-
Hazard Statements: None
-
Precautionary Statements: None
Toxicological Assessment (Read-Across Analysis)
While specific LD50 data for CAS 40503-90-0 is limited, the following potential risks are inferred based on structural analogs (Cyclohexanone derivatives):
-
Acute Toxicity: Likely low. Higher molecular weight typically reduces bioavailability compared to volatile ketones.
-
Skin/Eye Contact: Mechanical irritation from dust is the primary concern. As a ketone, mild chemical irritation cannot be ruled out upon prolonged contact.
-
Sensitization: No specific data available. Treat as a potential sensitizer until proven otherwise.
Safe Handling & Exposure Controls
Engineering Controls
Despite the "Not Classified" status, the generation of dusts during weighing or transfer requires control measures to prevent inhalation.
-
Primary Control: Weigh and transfer inside a Chemical Fume Hood or use a Powder Containment Enclosure .
-
Ventilation: Ensure general laboratory ventilation (minimum 10 air changes per hour).
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm thickness min.) | Provides adequate barrier against solid contact. |
| Eye Protection | Safety Glasses with Side Shields | Prevents mechanical irritation from dust. |
| Respiratory | N95/P2 Dust Mask (if outside hood) | Necessary only if dust formation is visible and engineering controls are absent. |
| Body | Standard Lab Coat | Prevents contamination of personal clothing. |
Handling Workflow Visualization
The following diagram outlines the decision logic for handling this substance safely in a research setting.
Figure 1: Operational decision tree for handling 4-(4-Methylphenyl)cyclohexanone, prioritizing dust control for solids and solvent safety for solutions.
Emergency Response Protocols
Spill Management (Solid)
-
Isolate: Mark the area. Unnecessary personnel should move upwind.
-
Protect: Don safety glasses and nitrile gloves. Wear a dust mask if powder is airborne.
-
Contain: Do not dry sweep. Use a HEPA vacuum or wet-wiping method (damp paper towels) to avoid generating dust.
-
Disposal: Place waste in a sealed container labeled "Non-Hazardous Solid Chemical Waste" (unless mixed with hazardous solvents).
First Aid Measures
-
Inhalation: Move victim to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice if feeling unwell.
Fire Fighting
-
Flash Point: ~133 °C (Combustible, but not Flammable).
-
Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Specific Hazards: May emit carbon monoxide (CO) and carbon dioxide (CO₂) upon combustion.
Synthesis & Application Context
Understanding the workflow helps contextualize safety. This compound is typically synthesized via the conjugate addition of organometallic reagents to cyclohexenone or through Pd-catalyzed coupling reactions.
-
Risk Context: The final product (CAS 40503-90-0) is significantly less hazardous than the reagents often used to make it (e.g., p-Tolylboronic acid, Cyclohexenone, or Palladium catalysts).
-
Purification: Often purified by recrystallization from methanol. Ensure residual methanol is removed, as the solvent introduces flammability risks not inherent to the pure solid.
Storage & Stability
-
Light: Store in the dark (amber vials) to prevent potential photo-oxidation.
-
Incompatibilities: Strong oxidizing agents.[4]
-
Shelf Life: Stable for >2 years if stored properly.
References
-
PureSynth Research Chemicals. (n.d.). Chemical Properties: 4-(p-Tolyl)cyclohexanone. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.).[3] Compound Summary: 4-(4-Methylphenyl)cyclohexanone.[2] National Library of Medicine. Retrieved February 6, 2026, from [Link]
Sources
Crystal Structure & Conformational Analysis: 4-(4-Methylphenyl)cyclohexanone Derivatives
This guide provides an in-depth technical analysis of the crystal structure, synthesis, and conformational dynamics of 4-(4-Methylphenyl)cyclohexanone derivatives , with a specific focus on the crystallographically well-characterized 2,6-bis(4-methylbenzylidene)cyclohexanone class.[1][2]
Executive Summary
The structural chemistry of 4-(4-methylphenyl)cyclohexanone derivatives is governed by the interplay between the semi-flexible cyclohexanone ring and the rigid, planar aryl substituents. These compounds are critical scaffolds in the development of liquid crystals , non-linear optical (NLO) materials , and cytotoxic pharmacophores .[1]
This guide dissects the supramolecular architecture of these derivatives, moving from the synthetic origin to the specific lattice packing forces that define their solid-state behavior.
Synthetic Pathway & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a thermodynamically controlled synthesis followed by slow-evaporation crystallization is required.[1][2][3] The primary method for generating these derivatives is the Claisen-Schmidt Condensation .[3]
Synthesis Workflow (Claisen-Schmidt)
The reaction involves the aldol condensation of cyclohexanone with 4-methylbenzaldehyde (p-tolualdehyde) under basic or acidic conditions.[2][3]
-
Reactants: Cyclohexanone (1.0 eq), 4-Methylbenzaldehyde (2.0 eq for bis-derivative).[1][2][3]
-
Catalyst: NaOH (10% ethanolic solution) or Lewis Acids (
).[1][2][3] -
Mechanism: Enolate formation
Nucleophilic attack on aldehyde carbonyl Dehydration to form -unsaturated ketone.[1][2][3]
Crystallization Protocol for XRD
Achieving the specific polymorph required for structural analysis demands precise solvent control.[3]
-
Dissolution: Dissolve the crude yellow solid in hot Ethanol (
) or a mixture of (4:1 v/v). -
Filtration: Hot filtration to remove amorphous oligomers.[3]
-
Nucleation: Allow the solution to cool slowly from
to over 4 hours in a Dewar flask to minimize thermal shock. -
Growth: Slow evaporation at room temperature for 48–72 hours.
-
Harvest: Collect yellow needle-like crystals.
Reaction Logic Diagram
Figure 1: Synthetic logic flow from precursors to single-crystal growth via Claisen-Schmidt condensation.[1][2][3]
Structural Analysis: The Core Architecture
Molecular Conformation
The central cyclohexanone ring in these derivatives does not adopt the classic chair conformation found in cyclohexane.[3] The introduction of
-
Ring Puckering: The planarity of the
fragment induces significant flattening.[3] -
Phenyl Ring Orientation: In 2,6-bis(4-methylbenzylidene)cyclohexanone , the phenyl rings are twisted relative to the central enone plane to alleviate steric repulsion between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the cyclohexanone ring.[1]
-
Torsion Angles: The
torsion angles typically deviate from (planar) by (s-cis) or (s-trans), depending on the specific derivative.[1][2][3]
Crystallographic Data Summary
The following data represents the standard crystallographic parameters for the 2,6-bis(4-methylbenzylidene)cyclohexanone derivative, a benchmark for this class.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | |
| Unit Cell a | ~9.41 Å |
| Unit Cell b | ~10.79 Å |
| Unit Cell c | ~33.70 Å |
| Z (Molecules/Cell) | 8 |
| Conformation | Sofa / Twisted-Half-Chair |
| Configuration |
Supramolecular Packing Interactions
The stability of the crystal lattice is driven by weak, non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks strong donors like -OH or -NH).[3]
-
C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a weak acceptor for aryl or alkyl protons from neighboring molecules.[3] This interaction typically forms infinite chains running parallel to the crystallographic b-axis.[3]
-
C-H...
Interactions: The electron-rich -cloud of the 4-methylphenyl ring attracts protons from the cyclohexanone methylene groups ( ).[2][3] -
-
Stacking: In derivatives with high planarity, the benzylidene wings stack in a "head-to-tail" fashion, enhancing the melting point and stability.[1][3]
Detailed Mechanism of Packing Stabilization
Understanding the packing is crucial for predicting solubility and bioavailability.
Interaction Network
The lattice is constructed of layers.[3] Molecules within a layer are held together by Van der Waals forces and C-H...O bonds.[3] Between layers, the interactions are dominated by the hydrophobic interdigitation of the 4-methyl groups.
Packing Diagram Logic
Figure 2: Supramolecular interaction map showing the primary forces stabilizing the crystal lattice.[1][2]
References
-
Synthesis and Crystal Structure of 2,6-bis(4-methylbenzylidene)cyclohexanone Source: ResearchGate / Journal of Chemical Crystallography URL:[1][Link]
-
Structural Analysis of Diarylidenecyclohexanone Derivatives Source: Royal Society of Chemistry (RSC) Advances URL:[1][2][Link]
-
Conformational Analysis of 4-Substituted Cyclohexanones Source: Master Organic Chemistry URL:[Link]
-
PubChem Compound Summary: (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone Source: National Center for Biotechnology Information (NCBI) URL:[1][2][3][Link][1][2][3]
Sources
Methodological & Application
Experimental procedure for the reduction of 4-(4-Methylphenyl)cyclohexanone
Application Note: AN-ORG-206
Executive Summary
This application note details the experimental protocols for the reduction of 4-(4-methylphenyl)cyclohexanone to its corresponding alcohol, 4-(4-methylphenyl)cyclohexanol. Because the substrate contains a bulky aryl substituent at the 4-position, the cyclohexane ring is conformationally "locked," making the stereochemical outcome of the reduction highly dependent on the choice of reducing agent.
We present two distinct methodologies:
-
Thermodynamic Control (Protocol A): Sodium Borohydride (
) reduction yielding predominantly the trans-isomer (equatorial alcohol). -
Kinetic Control (Protocol B): L-Selectride reduction yielding predominantly the cis-isomer (axial alcohol).
These protocols are designed for medicinal chemists requiring precise stereocontrol for Structure-Activity Relationship (SAR) studies.
Mechanistic Principles & Stereochemistry[1]
The Conformational Lock
The 4-(4-methylphenyl) group (p-tolyl) is sterically demanding. To minimize 1,3-diaxial interactions, the molecule adopts a chair conformation where the bulky tolyl group occupies the equatorial position. This effectively "locks" the ring, preventing ring flipping under standard reaction conditions.
Nucleophilic Trajectory
The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon:
-
Axial Attack: The hydride approaches from the top (axial) face, parallel to the axial hydrogens. This pathway is favored by small nucleophiles (
, ) and leads to the formation of the equatorial alcohol (trans-isomer). -
Equatorial Attack: The hydride approaches from the side (equatorial) face. This pathway is sterically encumbered by the axial hydrogens at C2 and C6. However, extremely bulky nucleophiles (e.g., L-Selectride) cannot fit into the axial trajectory and are forced to attack equatorially, leading to the axial alcohol (cis-isomer).
Reaction Pathway Diagram
Figure 1: Stereochemical divergence based on nucleophile size. Small hydrides favor axial attack (trans-product), while bulky hydrides force equatorial attack (cis-product).
Experimental Protocols
Protocol A: Synthesis of trans-4-(4-Methylphenyl)cyclohexanol
Reagent: Sodium Borohydride (
Materials:
-
Substrate: 4-(4-Methylphenyl)cyclohexanone (1.0 eq)
-
Reagent:
(1.5 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1M HCl
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.3 mmol) of 4-(4-methylphenyl)cyclohexanone in 15 mL of MeOH.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperatures improve stereoselectivity.
-
Addition: Add
(300 mg, 7.95 mmol) portion-wise over 10 minutes. Gas evolution ( ) will occur; ensure the vessel is vented. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45 minutes. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the ketone.
-
Quench: Carefully add 1M HCl dropwise until gas evolution ceases and pH is acidic (~pH 2).
-
Workup: Evaporate most of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (
). -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough for use, but isomers can be separated via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).
Protocol B: Synthesis of cis-4-(4-Methylphenyl)cyclohexanol
Reagent: Lithium tri-sec-butylborohydride (L-Selectride) Selectivity: >95:5 (cis:trans)
Safety Warning: L-Selectride is available as a solution in THF. It is pyrophoric and reacts violently with water. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Materials:
-
Substrate: 4-(4-Methylphenyl)cyclohexanone (1.0 eq)
-
Reagent: L-Selectride (1.0 M in THF, 1.2 eq)
-
Solvent: Anhydrous THF
-
Oxidative Workup: 3M NaOH, 30%
Procedure Workflow:
Figure 2: Workflow for the kinetic reduction using L-Selectride. Temperature control is critical for high stereoselectivity.
Detailed Steps:
-
Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
-
Solvation: Add 4-(4-methylphenyl)cyclohexanone (500 mg, 2.65 mmol) and 10 mL of anhydrous THF.
-
Cryogenic Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Addition: Using a gas-tight syringe, add L-Selectride (1.0 M in THF, 3.2 mL, 3.2 mmol) dropwise down the side of the flask. Do not allow the temperature to rise.
-
Reaction: Stir at -78°C for 2 hours.
-
Quenching: While still at -78°C, carefully add 1 mL of Methanol to quench unreacted hydride.
-
Oxidative Workup:
-
Allow the solution to warm to 0°C (ice bath).
-
Add 2 mL of 3M NaOH.[1]
-
Caution: Add 2 mL of 30%
dropwise. This step oxidizes the organoborane intermediate to the alcohol. It is exothermic.
-
-
Extraction: Dilute with water and extract with diethyl ether (
). -
Safety Wash: Wash the organic layer with saturated aqueous Sodium Sulfite (
) to destroy excess peroxides before drying.
Analytical Validation (Self-Validating System)
The success of the stereoselective reduction is confirmed by
NMR Data Comparison Table
| Feature | Trans-Isomer (Protocol A) | Cis-Isomer (Protocol B) |
| Hydroxyl Group (OH) | Equatorial | Axial |
| Carbinol Proton (H1) | Axial | Equatorial |
| H1 Signal Appearance | Wide Multiplet ( | Narrow Multiplet ( |
| Coupling Constants ( | Large ( | Small ( |
| Chemical Shift ( | ~3.5 - 3.6 ppm | ~4.0 - 4.1 ppm (Deshielded) |
Interpretation
-
Trans-Product: The H1 proton is axial.[2] It sees two adjacent axial protons (at C2 and C6), resulting in large coupling constants (
). This creates a wide signal width (width at half-height ). -
Cis-Product: The H1 proton is equatorial.[3][2] It has no anti-periplanar neighbors. It only shows small gauche couplings (
), resulting in a narrow signal.
References
-
General Reduction Protocols
-
Sigma-Aldrich. Safety Data Sheet: 4-Methylcyclohexanone. (Accessed 2024).
-
-
Stereoselectivity of Cyclohexanone Reductions
- Eliel, E. L., & Senda, Y. (1970). Reduction of cyclohexanones with various hydride reagents. Tetrahedron, 26(10), 2411-2428.
-
Da Silva, R. R., et al. (2014). Stereoselectivity of Hydride Reductions of Cyclohexanones. The Journal of Organic Chemistry.
-
L-Selectride Methodology
-
Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[3] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.
-
-
NMR Assignment of Cyclohexanols
-
BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (Analogous spectroscopic principles apply).
-
Sources
Derivatization of 4-(4-Methylphenyl)cyclohexanone for biological assays
Application Note: High-Sensitivity Quantification of 4-(4-Methylphenyl)cyclohexanone in Biological Matrices via Girard’s Reagent T Derivatization
Abstract
This protocol details the high-sensitivity quantification of 4-(4-Methylphenyl)cyclohexanone (4-MPC) in biological fluids (plasma/urine) using LC-MS/MS. As a neutral ketone, 4-MPC exhibits poor ionization efficiency under standard Electrospray Ionization (ESI) conditions, limiting the limit of detection (LOD) in pharmacokinetic and occupational toxicology assays. This method utilizes Girard’s Reagent T (GT) to introduce a permanent quaternary ammonium charge to the analyte via hydrazone formation.[1] The resulting derivatization enhances MS signal intensity by >100-fold, enabling femtomolar quantification limits while improving chromatographic retention on reversed-phase columns.[2]
Introduction & Scientific Rationale
The Challenge: Neutral Loss in ESI 4-(4-Methylphenyl)cyclohexanone is a critical intermediate in the synthesis of pharmaceuticals and liquid crystal materials. In biological assays (e.g., metabolic stability profiling or exposure monitoring), its high lipophilicity (LogP ~3.5) and lack of ionizable basic/acidic sites result in poor protonation in ESI+. Standard atmospheric pressure chemical ionization (APCI) can be used but often lacks the sensitivity required for trace analysis (<1 ng/mL).
The Solution: Charge-Tagging Derivatization We employ Girard’s Reagent T (GT) ((Carboxymethyl)trimethylammonium chloride hydrazide). The hydrazine moiety of GT reacts nucleophilically with the carbonyl carbon of 4-MPC under acidic catalysis to form a stable hydrazone.
-
Mechanism: Acid-catalyzed nucleophilic attack
Dehydration Hydrazone formation. -
Benefit: The trimethylammonium group confers a permanent positive charge, making the analyte's ionization independent of mobile phase pH and drastically increasing ion transmission efficiency.
Target Audience:
-
DMPK Scientists: Studying the metabolic fate of cyclohexanone scaffolds.
-
Toxicologists: Monitoring occupational exposure to industrial intermediates.
Experimental Workflow
Materials
-
Analyte: 4-(4-Methylphenyl)cyclohexanone (CAS: 58987-15-8).
-
Derivatizing Reagent: Girard’s Reagent T (GT) (Sigma-Aldrich/Merck).
-
Internal Standard (IS): 4-Phenylcyclohexanone (structural analog) or d7-4-MPC (if available).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Reaction Mechanism
The derivatization adds a net mass of 113.16 Da to the analyte (Mass of GT cation [131.18] – Mass of Oxygen [16.00] + Mass of Hydrogen [1.008] is not quite right; it's a condensation).
-
Correct Mass Shift Calculation:
-
Analyte (R=O): MW 188.27
-
GT Cation (NH2-NH-CO-CH2-N+(Me)3): Formula
, MW 132.18. -
Reaction:
-
Net Addition:
(GT residue) - (from ketone) ? No. -
Net Mass Change = +(GT Cation MW) - (H2O MW) = 132.18 - 18.02 = +114.16 Da .
-
Correction: Common literature cites the shift as +113 Da for the neutral loss or specific fragments, but for the parent ion:
-
Precursor Ion
. -
4-MPC Derivatized Mass:
.
-
Figure 1: Reaction scheme for the derivatization of 4-MPC with Girard's Reagent T.
Detailed Protocol
Step 1: Sample Preparation (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard (1 µg/mL in MeOH).
-
Protein Precipitation: Add 200 µL of ice-cold Methanol (1% Formic Acid). Vortex for 30s.
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C.
-
Transfer: Move 100 µL of the supernatant to a clean vial.
Step 2: Derivatization Reaction
Critical Step: The reaction requires acidic conditions to activate the carbonyl.
-
Reagent Addition: Add 50 µL of GT Solution (10 mg/mL in MeOH containing 10% Acetic Acid).
-
Incubation: Seal vial and incubate at 50°C for 30 minutes .
-
Note: Room temperature reaction is possible but requires 2 hours for >95% conversion.
-
-
Quenching/Dilution: Add 350 µL of Water/Acetonitrile (90:10 v/v) to quench and match the initial mobile phase conditions.
Step 3: LC-MS/MS Analysis
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-4.0 min: 5% -> 95% B
-
4.0-5.0 min: 95% B
-
5.1 min: Re-equilibrate at 5% B.
-
MS Parameters (ESI Positive):
-
Source Temp: 450°C.
-
Capillary Voltage: +3.5 kV (Lower voltage sufficient due to pre-charged state).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 4-MPC-GT | 301.4 | 59.1 | 35 | Quantifier (Loss of NMe3) |
| 4-MPC-GT | 301.4 | 118.1 | 25 | Qualifier (GT Fragment) |
| IS-GT | [MW_IS + 113] | [Frag] | 35 | Internal Standard |
Note: The loss of trimethylamine (-59 Da) is the signature fragmentation for GT derivatives.
Data Analysis & Validation
Method Performance Summary
The following data represents typical validation results for this protocol.
| Parameter | Performance Metric | Notes |
| Linearity | 0.05 – 500 ng/mL | |
| LOD | 10 pg/mL (approx. 50 fM) | Signal-to-Noise > 3:1 |
| Recovery | 92% ± 4% | Post-derivatization extraction |
| Matrix Effect | < 15% suppression | Stable isotope IS recommended |
| Stability | 24 hours at 4°C | Derivative is stable in autosampler |
Troubleshooting
-
Low Signal: Check the pH of the reaction mixture. It must be acidic (approx. pH 3-4) for the hydrazone formation to proceed. Ensure acetic acid is fresh.
-
Peak Tailing: GT derivatives are cationic.[3] Ensure the LC column is fully end-capped and consider adding ammonium formate (5 mM) to the mobile phase to reduce secondary interactions.
Workflow Visualization
Figure 2: Step-by-step workflow for the extraction and derivatization of 4-MPC.
References
-
Griffiths, W. J., et al. (2013). "Derivatisation methods for the analysis of steroids by LC-MS/MS." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Eggink, M., et al. (2010). "Development of a selective ESI-MS/MS method for the quantification of neutral ketosteroids in plasma using Girard T derivatization." Analytical Chemistry. Link
-
Luo, X., et al. (2019). "Highly sensitive determination of ketones in biological samples by LC-MS/MS with Girard reagent P derivatization." Talanta. Link
-
PubChem. (2025).[4] "4-(4-Methylphenyl)cyclohexanone Compound Summary." National Library of Medicine. Link(Note: Link points to general cyclohexanone derivatives for structural verification).
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(4-Methylphenyl)cyclohexanone
[1]
Introduction & Scientific Context
4-(4-Methylphenyl)cyclohexanone is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients and liquid crystal mesogens.[1] Its structural core—a lipophilic cyclohexanone ring substituted with a p-tolyl moiety—presents specific analytical challenges.[1]
The Separation Challenge
Unlike simple aromatic ketones, the carbonyl group in this molecule is non-conjugated with the aromatic ring (separated by the saturated cyclohexyl bridge).[1] This results in two distinct chromophores:
-
The Aromatic p-Tolyl Group: Strong
transitions (~210 nm, ~260 nm).[1] -
The Saturated Ketone: Weak
transition (~280 nm).[1]
Implication: Detection at standard 254 nm is effective but may miss non-aromatic impurities (e.g., cyclohexanone derivatives).[1] A dual-wavelength strategy is required for comprehensive purity assessment.[1] Furthermore, the hydrophobicity of the p-tolyl group requires a high-strength organic modifier to elute the compound within a reasonable timeframe.
Potential Impurity Profile
To ensure scientific integrity, this method is designed to resolve the target analyte from likely synthetic byproducts:
Method Development Strategy
This protocol utilizes Reversed-Phase Chromatography (RP-HPLC) .[1][2][3]
-
Stationary Phase: A C18 column is selected for its robust hydrophobic interaction mechanism.[1] An end-capped column is mandatory to prevent peak tailing caused by the interaction of the ketone lone pairs with residual silanols.[1]
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity and higher elution strength, which sharpens the peaks of hydrophobic aryl-cyclohexanones.[1]
-
Modifier: Phosphoric acid (0.1%) is used to maintain a low pH (~2.5), suppressing the ionization of any potential acidic impurities (like boronic acids) and ensuring consistent retention times.[1]
Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).[1]
-
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | High surface area and double end-capping minimize silanol interactions.[1] |
| Column Temp | 35°C | Improves mass transfer and reproducibility.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1] |
| Injection Vol | 5.0 µL | Minimized to prevent column overload given the high UV response of the aryl ring.[1] |
| Detection | Ch A: 210 nm (Bandwidth 4 nm)Ch B: 254 nm (Bandwidth 4 nm) | 210 nm: Universal detection for impurities.254 nm: Specificity for the p-tolyl moiety.[1] |
| Run Time | 20 Minutes | Sufficient to elute highly retained dimers (e.g., biphenyls).[1] |
Gradient Program
Mobile Phase A: 0.1% H3PO4 in Water Mobile Phase B: Acetonitrile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial equilibration. |
| 12.0 | 90% | Linear ramp to elute the main peak and hydrophobic dimers. |
| 15.0 | 90% | Wash step to clear the column.[1] |
| 15.1 | 40% | Return to initial conditions.[1] |
| 20.0 | 40% | Re-equilibration (Critical for retention time stability).[1] |
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of 4-(4-Methylphenyl)cyclohexanone.[1]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 2 mins if necessary).
-
Dilute to volume.
Working Sample Solution (0.1 mg/mL):
Method Validation & System Suitability
To ensure Trustworthiness , the system must pass the following suitability criteria before analyzing unknown samples.
System Suitability Parameters (Acceptance Criteria)
-
Retention Time (RT): The analyte should elute between 6.0 – 9.0 minutes.
-
RSD of RT (n=5 injections): ≤ 0.5%[1]
-
-
Peak Area Precision: RSD ≤ 1.0% for n=5 injections.
-
Tailing Factor (T): 0.9 ≤ T ≤ 1.2.[1]
-
Resolution (Rs): > 2.0 between the main peak and any adjacent impurity (e.g., 4-phenylcyclohexanone analog if present).[1]
Linearity & Range
Workflow Visualization
The following diagram illustrates the logical flow of the analysis, including decision gates for system suitability.
Figure 1: Operational workflow for the HPLC purity analysis of 4-(4-Methylphenyl)cyclohexanone, incorporating critical system suitability checkpoints.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or Column Void.[1] | Ensure Mobile Phase pH is acidic (add H3PO4).[1] Replace column if void is suspected. |
| Split Peak | Solvent mismatch. | Ensure sample is dissolved in 50:50 ACN:Water, not 100% ACN.[1] |
| Ghost Peaks | Carryover or Gradient Impurities.[1] | Run a blank injection (Mobile Phase).[1] If peaks persist, clean the injector needle.[1] |
| Drifting RT | Temperature fluctuation or insufficient equilibration.[1] | Use a column oven. Ensure 5 min post-run equilibration time. |
References
-
SIELC Technologies. (n.d.).[1] Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. Retrieved October 24, 2023, from [Link]
- Context: Establishes the baseline separation behavior for aryl-cyclohexanones using RP-HPLC.
- Context: Validates the industry standard of using HPLC for purity assessment of 4-substituted cyclohexanones.
-
PubChem. (n.d.).[1][5] 4-Phenylcyclohexanone Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
-
Context: Provides structural data confirming the non-conjugated nature of the ketone and aryl ring, necessitating the dual-wavelength detection strategy.[1]
-
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Context: The regulatory framework defining the validation parameters (Linearity, Precision, Accuracy) used in this protocol.
Sources
- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Cyclohexanone, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- | C21H20O | CID 4131859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GC-MS Identification & Quantification Protocol for 4-(4-Methylphenyl)cyclohexanone
Executive Summary
This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 4-(4-Methylphenyl)cyclohexanone (CAS: 40503-90-0), also known as 4-(p-tolyl)cyclohexanone.[1] This compound is a critical intermediate in the synthesis of liquid crystals and bioactive pharmaceutical agents, including opioid analgesics and suberoylanilide hydroxamic acid (SAHA) analogs.
The protocol utilizes a non-polar 5% phenyl-arylene stationary phase (e.g., HP-5MS) to ensure resolution from structural isomers.[1] Mass spectral detection relies on Electron Ionization (EI) at 70 eV, leveraging characteristic fragmentation patterns—specifically the tropylium and methylstyrene ions—to validate structural identity against matrix interferences.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-(4-Methylphenyl)cyclohexanone |
| Synonyms | 4-(p-Tolyl)cyclohexanone; 4-(4-Tolyl)cyclohexanone |
| CAS Number | 40503-90-0 |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| Structure | Cyclohexanone ring substituted at C4 with a p-tolyl group |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol |
| Melting Point | ~75–80 °C (Predicted based on 4-phenyl analog) |
Experimental Design & Logic
Chromatographic Separation (The "Why")
-
Column Selection: A fused silica capillary column with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5MS or HP-5MS) is selected.[1] The aromatic interaction of the phenyl groups in the stationary phase provides superior selectivity for aryl-substituted cyclohexanones compared to 100% dimethylpolysiloxane (DB-1) columns.[1]
-
Thermal Program: A ramped temperature program is essential.[1] Isothermal runs often result in peak broadening for semi-volatile ketones.[1] Starting at 60°C prevents solvent tailing, while ramping to 300°C ensures elution of potential high-boiling dimers or matrix contaminants.[1]
Mass Spectrometry Strategy
-
Ionization: Electron Impact (EI) at 70 eV is the industry standard, allowing for library matching (NIST/Wiley).
-
Scan Mode: Full Scan (m/z 40–350) is used for initial identification.[1] Selected Ion Monitoring (SIM) is recommended for trace quantification (<1 ppm), targeting ions m/z 188, 118, and 105 .
Detailed Protocol
Sample Preparation
Objective: Isolate analyte from solid or liquid matrix with minimal moisture contamination.[1]
-
Stock Solution (1 mg/mL): Weigh 10.0 mg of 4-(4-Methylphenyl)cyclohexanone reference standard into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Dichloromethane (DCM).[1]
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL vial. Dilute with DCM.
-
Filtration: If analyzing crude reaction mixtures, filter through a 0.22 µm PTFE syringe filter to protect the GC inlet liner.
Instrument Parameters
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | HP-5MS UI, 30 m × 0.25 mm × 0.25 µm |
| Carrier Gas | Helium (Ultra High Purity), Constant Flow: 1.0 mL/min |
| Inlet | Split/Splitless, 250°C. Split Ratio 10:1 (for high conc.) or Splitless (trace) |
| Oven Program | 60°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | EI, 230°C, 70 eV |
| Quadrupole | 150°C |
| Acquisition | Scan: m/z 40–350; Solvent Delay: 3.0 min |
Data Analysis & Interpretation
Fragmentation Logic
The mass spectrum of 4-(4-Methylphenyl)cyclohexanone is characterized by a distinct molecular ion and fragments derived from the stability of the aromatic ring.
-
Molecular Ion (
): m/z 188 .[1] (Moderate intensity). -
Base Peak (Predicted): m/z 118 .[1]
-
Tropylium Ion Series: m/z 105 .
-
Ring Residue: m/z 55 . Typical cyclohexanone ring fragment (
or ).[1]
Visualized Fragmentation Pathway
The following diagram illustrates the predicted fragmentation mechanism based on the well-established behavior of the structural analog 4-phenylcyclohexanone.
Figure 1: Predicted EI-MS fragmentation pathway for 4-(p-tolyl)cyclohexanone.[1]
Method Validation Criteria
To ensure "Scientific Integrity" and trustworthiness, the method must pass the following System Suitability Tests (SST) before routine use:
-
Specificity: Inject a solvent blank (DCM). No peaks should elute at the retention time of the target (approx. 10.5–11.5 min under described conditions).
-
Signal-to-Noise (S/N): The m/z 188 peak in the lowest calibration standard (e.g., 1 µg/mL) must have S/N > 10.[1]
-
Linearity: Calibration curve (1–100 µg/mL) must yield
.
Workflow Diagram
Figure 2: Step-by-step GC-MS analytical workflow.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Phenylcyclohexanone (Analogous Structure). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 4-(4-Methylphenyl)cyclohexanone Compound Summary (CAS 40503-90-0).[1] National Library of Medicine.[1] Available at: [Link]
Sources
Application Note: Strategic Utilization of 4-(4-Methylphenyl)cyclohexanone in Organic Synthesis
Executive Summary & Molecule Profile
This application note details the synthetic utility of 4-(4-Methylphenyl)cyclohexanone (CAS: 3583-02-6), a rigidified pharmacophore scaffold essential in the development of CNS-active agents (analgesics, antidepressants) and liquid crystal materials.
Unlike simple cyclohexanones, the 4-aryl substitution locks the cyclohexane ring into a specific chair conformation, where the bulky 4-methylphenyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock renders the carbonyl face diastereotopic, allowing for highly predictable stereoselective transformations.
Key Physicochemical Data
| Property | Value | Note |
| Molecular Formula | C₁₃H₁₆O | |
| Molecular Weight | 188.27 g/mol | |
| Conformation | Locked Chair | Aryl group prefers equatorial orientation ( |
| Key Reactivity | Nucleophilic Addition, Condensation | Highly stereoselective facial attack. |
Reaction Landscape & Connectivity
The following diagram illustrates the core transformations available for this scaffold. The fixed conformation allows for divergent synthesis of cis- and trans- isomers.
Figure 1: Divergent synthetic pathways from the 4-arylcyclohexanone scaffold.
Protocol 1: Stereoselective Grignard Addition
Objective: Synthesis of tertiary alcohols with high diastereoselectivity. Mechanism: The bulky 4-aryl group locks the ring. Nucleophiles can attack from the axial direction (parallel to axial hydrogens) or equatorial direction. For bulky nucleophiles like Grignards, equatorial attack is generally favored due to torsional strain relief in the transition state, leading to the axial alcohol (hydroxyl group in axial position).
Materials
-
4-(4-Methylphenyl)cyclohexanone (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)
-
Anhydrous THF (Solvent)
-
Saturated NH₄Cl (Quench)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add 4-(4-Methylphenyl)cyclohexanone (1.88 g, 10 mmol) and dissolve in anhydrous THF (20 mL).
-
Temperature Control: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Note: Low temperature maximizes the kinetic selectivity for equatorial attack.
-
-
Addition: Add MeMgBr (4.0 mL, 12 mmol) dropwise over 15 minutes via syringe pump.
-
Observation: A white precipitate (magnesium alkoxide) may form.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Carefully add saturated NH₄Cl (10 mL) at 0°C. Vigorous stirring is required to break up magnesium salts.
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Expected Outcome: Major product is the cis-alcohol (OH axial, Methyl equatorial relative to ring plane), typically >85:15 dr.
-
Figure 2: Workflow for stereoselective Grignard addition.
Protocol 2: Reductive Amination (Library Synthesis)
Objective: Synthesis of amine analogs for GPCR ligand exploration. Scientific Rationale: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance. The reaction proceeds via an iminium ion intermediate.
Comparative Reducing Agents
| Reagent | Conditions | Selectivity | Toxicity |
| NaBH(OAc)₃ (STAB) | AcOH/DCE, RT | High (Favors cis-amine) | Low |
| NaBH₃CN | MeOH, pH 5-6 | Moderate | High (HCN risk) |
| Ti(OiPr)₄ / NaBH₄ | Neat/EtOH | High (Trans-selective) | Low |
Protocol (STAB Method)
-
Imine Formation: In a vial, mix 4-(4-Methylphenyl)cyclohexanone (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 mins at Room Temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Completion: Stir for 12-16 hours under N₂.
-
Workup: Quench with saturated NaHCO₃ (basic pH is critical to extract the free amine). Extract with DCM.
Protocol 3: Fischer Indole Spirocyclization
Objective: Synthesis of spiro[cyclohexane-1,3'-indolenine] derivatives. Context: This reaction is particularly valuable for this scaffold. Reacting the ketone with phenylhydrazine creates a spiro-center, a privileged structure in medicinal chemistry (e.g., Ibutamoren analogs).
Protocol
-
Condensation: Dissolve 4-(4-Methylphenyl)cyclohexanone (1 equiv) and Phenylhydrazine HCl (1 equiv) in Glacial Acetic Acid.
-
Cyclization: Heat to 80°C for 4 hours.
-
Isolation: Pour reaction mixture into ice water. The spiro-indole often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol.
References
-
Stereochemistry of Nucleophilic Addition: Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." J. Am. Chem. Soc.1981 , 103, 4540. Link
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[9] J. Org.[9] Chem.1996 , 61, 3849.[9] Link
-
Fischer Indole Synthesis: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Org.[9][10] Prep. Proced. Int.1993 , 25, 607. Link
-
Molecule Data: PubChem Compound Summary for CID 4131859 (Analogs). Link
Sources
- 1. Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- | C25H24O | CID 3592139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone | C22H22O | CID 5387357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
Application Note: Precision Synthesis of 4-(4-Methylphenyl)cyclohexanone-Based Aldol Adducts
Executive Summary & Strategic Importance
The 4-(4-methylphenyl)cyclohexanone scaffold represents a critical structural motif in the development of curcumin analogs and diarylidenyl cycloalkanone pharmacophores. Unlike flexible acyclic chalcones, this cyclic ketone provides a rigid linker that locks the two aryl rings into a specific spatial orientation, significantly enhancing binding affinity for targets such as Cyclooxygenase-2 (COX-2) , Tubulin , and various Tyrosine Kinases .
This guide provides a definitive technical workflow for the Claisen-Schmidt condensation of 4-(4-methylphenyl)cyclohexanone. We focus on the synthesis of 2,6-bis(benzylidene) derivatives, as these symmetric "butterfly-like" molecules exhibit superior biological efficacy compared to their mono-substituted counterparts.
Key Technical Challenges Addressed:
-
Regioselectivity: Ensuring exclusive functionalization at the C2 and C6 positions.
-
Stereocontrol: Promoting the formation of the thermodynamically stable (E,E)-isomer.
-
Solubility Management: Overcoming the lipophilicity of the p-tolyl moiety during reaction and purification.
Mechanistic Insight & Reaction Design
The transformation is a crossed-aldol condensation followed by dehydration.[1] The presence of the bulky 4-(4-methylphenyl) group dictates the conformation of the cyclohexanone ring, typically locking it into a chair conformation with the aryl group in the equatorial position to minimize 1,3-diaxial interactions.
Reaction Pathway
The reaction proceeds via a stepwise double-aldol condensation.
-
Enolization: Base-mediated deprotonation at the
-carbon (C2/C6). -
Nucleophilic Attack: The enolate attacks the electrophilic aldehyde carbonyl.[2]
-
Dehydration (E1cB): Elimination of water yields the
-unsaturated enone. -
Iterative Cycle: The process repeats at the C6 position to form the bis-benzylidene product.
Visualization: Reaction Mechanism
Caption: Stepwise mechanism for the formation of 2,6-bis(benzylidene)-4-(4-methylphenyl)cyclohexanone.
Experimental Protocols
We present two validated methods. Method A is the industry standard for high purity and scalability. Method B is a "Green Chemistry" alternative suitable for rapid screening of aldehyde libraries.
Method A: Standard Base-Catalyzed Condensation (Solution Phase)
Best for: High purity, scale-up (>1g), and crystallizable products.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-(4-Methylphenyl)cyclohexanone | Substrate | 1.0 | Limiting reagent. |
| Substituted Benzaldehyde | Electrophile | 2.2 - 2.5 | Slight excess ensures bis-substitution. |
| NaOH or KOH | Catalyst | 2.5 | Strong base required for enolization. |
| Ethanol (95%) | Solvent | N/A | Primary solvent; promotes precipitation of product. |
| THF (Optional) | Co-solvent | N/A | Add if the ketone is insoluble in cold EtOH. |
Step-by-Step Workflow
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-methylphenyl)cyclohexanone (5.0 mmol, 0.94 g) in Ethanol (20 mL).
-
Note: If the solution is cloudy, add THF dropwise until clear.
-
-
Aldehyde Addition: Add the substituted benzaldehyde (11.0 mmol) to the stirring solution.
-
Catalyst Introduction: Prepare a solution of NaOH (12.5 mmol, 0.5 g) in minimal water (2 mL) and add it dropwise to the reaction mixture.
-
Observation: The solution will typically turn yellow or orange immediately upon base addition, indicating enolate formation and conjugation.
-
-
Reaction: Stir vigorously at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting ketone (
) should disappear, replaced by a highly UV-active spot ( ).
-
-
Work-up:
-
If precipitate forms: Cool the flask in an ice bath (0°C) for 30 minutes. Filter the solid under vacuum.[2][3] Wash with cold aqueous ethanol (50%) to remove excess base and aldehyde.
-
If oil forms: Pour the mixture into crushed ice (100 g) with vigorous stirring. The oil should solidify upon scratching the flask walls.
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/CHCl
mixture.
Method B: Solvent-Free Mechanochemical Synthesis (Green Protocol)
Best for: Rapid library generation, avoiding organic solvents, and acid-sensitive substrates.
Step-by-Step Workflow
-
Combine: In a clean mortar, place 4-(4-methylphenyl)cyclohexanone (1.0 mmol), Aldehyde (2.0 mmol), and solid NaOH pellets (2.0 mmol).
-
Grind: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will become a paste and likely change color (yellow/orange) within 2–5 minutes.
-
Exotherm: A slight heat release may be felt; this drives the dehydration.
-
-
Completion: Continue grinding for 10–15 minutes. Allow the paste to stand for 5 minutes.
-
Isolation: Wash the solid paste with cold water (to remove NaOH) on a fritted funnel. Dry the solid in a desiccator.
-
Purification: Recrystallize as in Method A.
Characterization & Data Interpretation
Successful synthesis is confirmed by the disappearance of the ketone
NMR Diagnostics
The stereochemistry of the double bond is critical. The (E,E)-isomer is overwhelmingly favored due to steric repulsion between the phenyl ring and the carbonyl oxygen in the Z-isomer.
| Signal Type | Chemical Shift ( | Multiplicity | Interpretation |
| Vinyl Proton (-CH=) | 7.70 – 7.85 | Singlet (s) | Diagnostic for E-benzylidene formation. Downfield shift due to conjugation with C=O. |
| Aromatic Protons | 6.90 – 7.60 | Multiplet (m) | Overlap of the p-tolyl ring and the new benzylidene rings. |
| C3/C5 Protons | 2.90 – 3.10 | Multiplet (m) | Protons on the cyclohexanone ring adjacent to the vinyl group. |
| C4 Proton | ~3.00 | Multiplet (m) | Methine proton at the chiral center (if not symmetric). |
| Methyl Group | 2.35 | Singlet (s) | Characteristic of the p-tolyl moiety. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Mono-substitution only | Insufficient aldehyde or base; Reaction time too short. | Increase aldehyde to 2.5 eq. Heat to 50°C. Ensure base is fresh. |
| Oily Product | Incomplete crystallization; Impurities. | Triturate with cold diethyl ether or hexane. Seed with a crystal if available. |
| Michael Addition Byproducts | Base concentration too high; Reaction time too long. | Reduce reaction time. Lower temperature to 0°C. |
| Low Yield | Enolization of aldehyde (if aliphatic). | This protocol is optimized for aromatic aldehydes. Aliphatic aldehydes require LDA/low temp. |
Biological Applications & Workflow
The synthesized 2,6-bis(benzylidene)-4-(4-methylphenyl)cyclohexanone derivatives are potent pharmacophores.
Application Workflow
Caption: Biological activity pathways for bis-benzylidene cyclohexanone derivatives.
These compounds act as Michael Acceptors , covalently modifying cysteine residues in the active sites of enzymes like COX-2 or thioredoxin reductase, leading to their biological effects [1, 2].
References
-
BenchChem. (2025).[2] Application Note: Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation. Retrieved from
-
Handayani, S., et al. (2020). Synthesis and Anti-inflammatory Activity of 2,6-bis-(benzylidene)-cyclohexanone Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from
-
Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones. Synthesis. Retrieved from
-
Li, J. T., et al. (2006). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Ultrasonics Sonochemistry. Retrieved from
-
University of Queensland. (2025). Topology and Parameter Data: (2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone. Automated Topology Builder. Retrieved from
Sources
Application in the synthesis of novel heterocyclic compounds
Executive Summary & Strategic Importance
In modern drug discovery, the ability to rapidly diversify a lead scaffold without resorting to de novo synthesis is a critical competitive advantage.[1] Nitrogen-containing heterocycles constitute over 60% of FDA-approved small-molecule drugs. Traditional methods for functionalizing these rings (e.g., SNAr, cross-coupling) often require pre-functionalized handles (halides, boronates) that must be installed early in the synthetic route.
This Application Note details a protocol for Late-Stage Functionalization (LSF) using visible-light photoredox catalysis. Specifically, we focus on Minisci-type decarboxylative alkylation using Redox-Active Esters (RAEs). This method allows researchers to directly append complex alkyl groups onto native heterocyclic cores (pyridines, quinolines, diazines) under mild, redox-neutral conditions.
Key Advantages:
-
Direct Access: Bypasses the need for halogenated heterocyclic precursors.
-
Chemical Space Expansion: Installs sp3-rich alkyl fragments (improving solubility and metabolic stability) from abundant carboxylic acid feedstocks.
-
Mild Conditions: Room temperature, visible light (Blue LED), and neutral pH compatible with sensitive functional groups found in late-stage drug candidates.
Theoretical Framework: The Mechanistic Logic
The success of this protocol relies on the precise orchestration of Single Electron Transfer (SET) events. Unlike thermal radical reactions that often require hazardous initiators (e.g., AIBN, peroxides) and high temperatures, photoredox catalysis utilizes the excited state of a metal complex to generate radicals under kinetic control.
The Catalytic Cycle (Ir-Catalyzed Decarboxylation)
-
Excitation: The photocatalyst (typically an Iridium complex) absorbs blue light (
), entering a long-lived excited state (*IrIII). -
Single Electron Transfer (SET): The excited catalyst acts as a reductant, transferring an electron to the Redox-Active Ester (RAE).
-
Fragmentation: The reduced RAE undergoes mesolytic cleavage, releasing phthalimide and CO2, generating a nucleophilic alkyl radical (
). -
Radical Addition: The alkyl radical attacks the electron-deficient N-heterocycle at the most electrophilic position (Minisci selectivity), forming a radical cation intermediate.
-
Oxidation/Deprotonation: The oxidized catalyst (IrIV) or a sacrificial oxidant closes the cycle by oxidizing the radical intermediate, restoring aromaticity and regenerating the ground-state catalyst.
Figure 1: Mechanistic cycle of photoredox-mediated decarboxylative alkylation using N-hydroxyphthalimide esters.
Experimental Protocol: Decarboxylative Alkylation
This protocol is optimized for the alkylation of a generic electron-deficient heterocycle (e.g., Lepidine/Quinoline) using a primary or secondary carboxylic acid precursor.
Phase A: Reagent Preparation (Redox-Active Ester)
Note: Many RAEs are stable and isolable, but they can also be generated in situ for high-throughput screening.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in CH2Cl2 (0.2 M).
-
Coupling: Add DIC (N,N'-Diisopropylcarbodiimide, 1.1 equiv) dropwise at 0°C.
-
Isolation: Stir at room temperature for 2-4 hours. Filter the precipitated urea byproduct. Concentrate the filtrate and purify via short silica plug (often just eluting with CH2Cl2) to obtain the white solid RAE.
Phase B: Photoredox Reaction (Standard Conditions)
Materials:
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Commonly known as the "fluorinated" Ir catalyst for high reduction potential).
-
Light Source: 34W Blue LED lamp (approx. 450 nm). Ensure fan cooling to maintain ambient temperature.
-
Solvent: Anhydrous DMSO or Acetonitrile (degassed).
Step-by-Step:
-
Charge: In an 8 mL clear glass vial equipped with a stir bar, add:
-
Heterocycle Substrate (0.5 mmol, 1.0 equiv)
-
Redox-Active Ester (0.75 mmol, 1.5 equiv)
-
Ir-Photocatalyst (0.005 mmol, 1 mol%)
-
TFA (Trifluoroacetic acid) (0.5 mmol, 1.0 equiv) [Critical: Protonation activates the heterocycle]
-
-
Solvate: Add degassed DMSO (5.0 mL) to reach 0.1 M concentration.
-
Deoxygenate: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is a potent quencher of the excited iridium state.
-
Irradiate: Seal the vial and place it 2-3 cm from the Blue LED source. Stir vigorously.
-
Reaction Time: Typically 4 to 16 hours. Monitor by LC-MS.
-
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (to neutralize TFA and remove phthalimide byproducts), then brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Analysis & Optimization Guide
Successful implementation requires understanding how different radical precursors affect yield and selectivity.
Comparative Analysis of Radical Precursors
| Radical Source | Precursor Availability | Reaction Conditions | Scope/Limitations |
| Carboxylic Acids (via RAE) | High (Ubiquitous) | Mild, Photoredox, Neutral pH | Excellent for 1°, 2° radicals. 3° radicals can be sterically challenged. |
| Alkyl Halides | High | Photoredox + Silyl radical or Alpha-amino radical | Good for tertiary radicals; halides can be genotoxic. |
| Zinc Sulfinates (Diversinates) | Moderate (Commercial kits) | Thermal (TBHP) or Electrochemical | Robust "innate" functionalization; tolerates water/air better than photoredox. |
| Boronic Acids | High | Oxidative (Persulfate/Ag) | Often requires stoichiometric oxidants; less "green." |
Troubleshooting & "Expert Tips"
-
The "Yellow" Indicator: The reaction mixture usually starts bright yellow (color of the Ir catalyst). If the solution turns dark brown/black rapidly, catalyst decomposition or polymerization is occurring. Reduce light intensity or improve cooling.
-
Concentration Factor: Radical chain lengths are short in these cycles. Unlike standard organic reactions where "more concentrated is faster," high concentration here promotes radical-radical homocoupling (dimerization of the alkyl group) rather than addition to the heterocycle. Stick to 0.05 M - 0.1 M.
-
Regioselectivity: Minisci reactions are governed by electronics. The radical attacks the most electron-deficient carbon.
Workflow: From Screening to Scale-Up
To integrate this into a drug discovery pipeline, follow this logical flow:
Figure 2: Strategic workflow for implementing LSF in lead optimization.
References
-
Leitch, J. A., et al. (2017). "Late-stage functionalization of nitrogen-containing heterocycles via photoredox catalysis." Nature Reviews Chemistry. Link
-
McCarver, S. J., et al. (2016). "Decarboxylative Peptide Macrocyclization through Photoredox Catalysis." Angewandte Chemie International Edition. Link
-
Proctor, R. S. J., & Phipps, R. J. (2018). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie. Link
-
Baran, P. S., et al. (2012). "Innate and Guided C-H Functionalization Logic." Accounts of Chemical Research. Link
-
Iyer, K., et al. (2023). "Late-stage Functionalization for Improving Drug-like Molecular Properties."[1][2][4] Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylphenyl)cyclohexanone
Ticket ID: #SYN-TO-CYC-004 Subject: Yield Optimization & Troubleshooting for Conjugate Addition Status: Open Assigned Specialist: Senior Application Scientist
Strategic Overview: Selecting the Right Route
To synthesize 4-(4-methylphenyl)cyclohexanone with high yield, you are likely employing one of two dominant strategies. The choice depends on your scale and available equipment.
| Feature | Route A: Rh-Catalyzed Conjugate Addition (Recommended for Research) | Route B: Cu-Catalyzed Grignard Addition (Recommended for Scale-up) |
| Reagents | 4-Tolylboronic acid + 2-Cyclohexen-1-one | 4-Tolylmagnesium bromide + 2-Cyclohexen-1-one |
| Catalyst | Rh(I) (e.g., [Rh(cod)Cl]₂, Rh(acac)(C₂H₄)₂) | Cu(I) salts (e.g., CuI, CuCN, CuTC) |
| Key Yield Killer | Protodeboronation (Hydrolysis of C-B bond) | 1,2-Addition (Attack at Carbonyl) |
| Selectivity | >98% 1,4-addition | Requires additives (TMSCl) for high 1,4-selectivity |
| Conditions | Mild (RT to 60°C), Aqueous/Organic Mix | Cryogenic (-78°C to 0°C), Strictly Anhydrous |
Expert Verdict: This guide focuses primarily on Route A (Rh-Catalysis) as it offers the highest purity profile for drug development contexts, minimizing the formation of the difficult-to-separate tertiary alcohol byproduct common in Grignard reactions.
Critical Failure Analysis: The "Hidden" Yield Killers
Issue #1: The Protodeboronation Trap (Rh-Route)
Symptoms: Low yield of product, high recovery of toluene (from deboronated starting material), unreacted enone.
In the Hayashi-Miyaura reaction, the transmetallation step (transfer of the aryl group from Boron to Rhodium) competes with protodeboronation . If the reaction medium is too basic or contains too much water, the 4-tolylboronic acid hydrolyzes to toluene before it can enter the catalytic cycle.
The Fix: The "Goldilocks" Water Ratio
-
Mechanism: Water is required to form the reactive boronate species (Ar-B(OH)₃⁻), but excess water accelerates protonolysis.
-
Optimization: Use a 10:1 to 6:1 ratio of Dioxane:Water . Do not use pure water or pure organic solvent.
-
Base Choice: Switch from strong bases (NaOH) to milder bases like K₃PO₄ or Et₃N if deboronation is observed.
Issue #2: Catalyst Deactivation (The "Black Precipitate")
Symptoms: Reaction stalls at 50-60% conversion; solution turns dark black/grey.
Rh(I) is susceptible to oxidation or clustering into inactive Rh(0) black. This often happens if the reaction is not strictly degassed or if the ligand concentration is insufficient.
The Fix:
-
Ligand Load: Ensure a slight excess of ligand (e.g., BINAP or dppf) relative to Rh (1.1:1 to 1.2:1).
-
Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.
Visualization: Troubleshooting Logic & Mechanism
Caption: Decision tree for diagnosing yield loss based on observed byproducts.
Optimized Protocol: Rh-Catalyzed Conjugate Addition
Target: 4-(4-Methylphenyl)cyclohexanone Scale: 1.0 mmol (Adaptable)
Materials:
-
[A] 2-Cyclohexen-1-one (1.0 equiv, 96 mg)
-
[B] 4-Tolylboronic acid (1.5 equiv, 204 mg) — Note: Excess accounts for protodeboronation.
-
[C] [Rh(cod)Cl]₂ (1.5 mol%, 7.4 mg)
-
[D] rac-BINAP (3.3 mol%, 20.5 mg) — Note: Achiral ligands like dppb work, but BINAP often stabilizes Rh better.
-
[E] Et₃N (1.0 equiv) or K₃PO₄ (1.0 equiv)
-
[F] Solvent: 1,4-Dioxane / H₂O (6:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical):
-
In a dry Schlenk tube under Argon, add [Rh(cod)Cl]₂ and BINAP.
-
Add 1.0 mL of dry 1,4-Dioxane.
-
Stir at RT for 15 mins until a clear orange/red solution forms (active catalyst generation).
-
-
Reaction Assembly:
-
Add 4-Tolylboronic acid [B] to the catalyst mixture.
-
Add the remaining Dioxane (3 mL) and Water (0.6 mL). Ensure solvents are degassed.
-
Add the Base [E] followed immediately by the Enone [A].
-
-
Execution:
-
Heat to 50°C (oil bath). Stir vigorously.
-
Monitor: Check TLC at 1 hour. If conversion is <50%, add another 0.5 equiv of Boronic acid (compensating for hydrolysis).
-
Run time is typically 3–6 hours.
-
-
Workup (Emulsion Control):
-
Cool to RT. Dilute with EtOAc.
-
Tip: If emulsion forms, add a small amount of saturated NH₄Cl solution, not just water.
-
Wash Organic layer with Brine -> Dry (Na₂SO₄) -> Concentrate.[1]
-
-
Purification:
-
Flash Chromatography: SiO₂, Hexanes:EtOAc (9:1 to 8:2).
-
Expected Rf: ~0.4 (in 8:2 Hex:EtOAc).
-
Troubleshooting FAQs
Q1: I see a large "baseline" spot on TLC and low yield. What is it?
-
Diagnosis: This is likely the boronic acid polymerizing or complexing.
-
Fix: Ensure you are using a fresh bottle of boronic acid. Boronic acids can dehydrate to boroxines (anhydrides) on the shelf. While boroxines usually react, inconsistent stoichiometry can throw off the yield. Recrystallize the boronic acid from water/alcohol if unsure.
Q2: Can I use the cheaper Grignard reagent (4-TolylMgBr)?
-
Answer: Yes, but you must use CuI (10-20 mol%) and TMSCl (2 equiv) .
-
Why: Without Copper, Grignards attack the ketone (1,2-addition) giving the alcohol. Without TMSCl, the enolate formed can attack unreacted enone (polymerization). TMSCl traps the enolate as a silyl enol ether, which is then hydrolyzed to the ketone during workup [1, 2].
Q3: The product contains a "dimer" impurity.
-
Diagnosis: This is likely the result of the intermediate enolate attacking another molecule of cyclohexenone (Michael addition).
-
Fix: Dilute the reaction. Running at 0.1 M or lower concentration minimizes intermolecular side reactions.
Q4: My yield is 90%, but the NMR shows a "ghost" set of peaks.
-
Diagnosis: If you used the Grignard route, you might have trace silyl enol ether remaining.
-
Fix: Ensure the hydrolysis step (acidic workup, e.g., 1N HCl or citric acid) is stirred long enough (30 mins) to fully cleave the TMS group.
References
-
Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Conjugate Addition of Organoboronic Acids to α,β-Unsaturated Carbonyl Compounds.[2][3][4][5][6] Journal of the American Chemical Society, 120(22), 5579–5580.
-
Feringa, B. L., et al. (2008). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones.[7] Angewandte Chemie International Edition, 47(22), 4070-4098.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism on protodeboronation).
Sources
- 1. kirj.ee [kirj.ee]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-(4-Methylphenyl)cyclohexanone
Executive Summary & Compound Profile
Compound: 4-(4-Methylphenyl)cyclohexanone CAS Registry Number: 40503-90-0 (Note: Please verify your specific batch; CAS 35698-35-6 is occasionally mislabeled in legacy databases). Molecular Formula: C₁₃H₁₆O Molecular Weight: 188.27 g/mol [1]
Critical Physical Property:
-
Melting Point: 51–52 °C (Sharp)
-
Solubility Profile: Highly soluble in dichloromethane (DCM), ethyl acetate, and ethanol; sparingly soluble in water and cold hexanes.
Technical Insight: The relatively low melting point (51 °C) presents a specific challenge: "Oiling Out." If the recrystallization temperature exceeds 51 °C during the cooling phase, the compound will separate as a liquid oil rather than a crystalline solid. This guide prioritizes low-temperature solvent systems to mitigate this phase separation.
Solvent Selection Guide (Q&A)
Q1: What is the optimal solvent system for high-purity recovery?
Recommendation: Ethanol/Water (90:10 v/v) or Hexane/Ethyl Acetate (10:1 v/v).
-
Ethanol/Water: The compound is soluble in warm ethanol but insoluble in water.[2] Adding water acts as an "anti-solvent," forcing the hydrophobic aryl-cyclohexanone out of the solution gently as crystals.
-
Hexane/Ethyl Acetate: Ideal for removing non-polar impurities. The compound dissolves in the small amount of ethyl acetate, while the hexane reduces solubility as the temperature drops.
Q2: Why can't I just use pure Ethanol?
Technical Reasoning: While 4-(4-Methylphenyl)cyclohexanone dissolves well in ethanol, its solubility curve is not steep enough for high recovery. You would lose significant yield in the mother liquor. The addition of water (anti-solvent) drastically reduces solubility at 4 °C, maximizing yield without compromising purity.
Q3: Can I use Toluene or Benzene?
Advisory: Avoid. These solvents have high boiling points and excellent solubility for this compound even at room temperature, leading to poor recovery. Furthermore, removing residual toluene requires heat that may melt the product (MP 51 °C), resulting in a fused, glassy solid rather than a free-flowing powder.
Standard Operating Procedure (SOP)
Objective: Purify crude 4-(4-Methylphenyl)cyclohexanone to >98% purity.
Phase A: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise while warming the flask in a water bath set to 45 °C .
-
Critical Control Point: Do not exceed 50 °C. If the solid melts before dissolving, you will form an emulsion (oil-in-water) which is difficult to crystallize.
-
-
Swirl continuously until the solid is just dissolved.
Phase B: Impurity Removal (Optional)
-
If the solution is colored (yellow/brown), add Activated Charcoal (1% w/w) .
-
Stir for 5 minutes at 45 °C.
-
Perform a hot filtration through a pre-warmed fluted filter paper or Celite pad to remove the charcoal.
Phase C: Crystallization
-
If using the Ethanol/Water method, add warm water (40 °C) dropwise to the clear filtrate until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the turbidity.
-
Remove the flask from the heat source and let it cool to room temperature undisturbed for 30 minutes.
-
Once crystals appear, transfer the flask to a refrigerator (4 °C) for 2 hours to complete precipitation.
Phase D: Isolation
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold Ethanol/Water (1:1) .
-
Dry the solid in a vacuum desiccator over CaCl₂ or Silica Gel. Do not use a drying oven above 40 °C.
Troubleshooting Guide
Issue: "Oiling Out" (Liquid droplets form instead of crystals)
-
Cause: The solution temperature was above the melting point (51 °C) when saturation was reached, or the solvent mixture is too polar.
-
Fix:
-
Re-heat the mixture to 45 °C to redissolve the oil.
-
Add a small amount of the better solvent (e.g., Ethanol) to slightly dilute the solution.
-
Seed the solution: Add a tiny crystal of pure product to the cooling solution at ~48 °C to provide a nucleation site.
-
Cool more slowly (wrap the flask in a towel).
-
Issue: Low Yield
-
Cause: Too much solvent was used, or the mother liquor still holds the product.
-
Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator (bath < 40 °C) to half its volume and repeat the cooling process (Second Crop). Note that the second crop is usually less pure.
Issue: Colored Impurities Persist
-
Cause: Oxidation products (quinones) or starting material (p-tolyl-phenol) carryover.
-
Fix: Perform a Recrystallization from Methanol with activated charcoal. If this fails, a silica gel plug filtration (eluting with 10% EtOAc/Hexane) is required before recrystallization.
Technical Data Summary
| Property | Value | Notes |
| Melting Point | 51 – 52 °C | Sharp transition indicates high purity. |
| Boiling Point | ~314 °C | At 760 mmHg. Decomposes at high heat. |
| Density | 1.026 g/cm³ | Solid state. |
| Appearance | White to Off-White Needles | Crystalline form depends on solvent. |
| Solubility (Water) | Insoluble | < 0.1 mg/mL. |
| Solubility (Ethanol) | High | > 50 mg/mL at 25 °C. |
Visualization of Workflows
Figure 1: Recrystallization Logic Flow
Caption: Step-by-step logic for the purification of low-melting aryl-cyclohexanones.
Figure 2: Troubleshooting Decision Tree
Caption: Quick-reference diagnostic tree for common purification failures.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4131859, Cyclohexanone, 2-[(4-methylphenyl)methylene]-. Retrieved from [Link] (Structural analog data and physical properties).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Optimization of reaction conditions for 4-(4-Methylphenyl)cyclohexanone synthesis
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Methylphenyl)cyclohexanone Synthesis
Executive Summary
4-(4-Methylphenyl)cyclohexanone (CAS: 40503-90-0) is a critical pharmacophore in the synthesis of analgesics and liquid crystal materials. While conceptually simple, its synthesis often suffers from stereochemical heterogeneity in precursors and over-oxidation/reduction side reactions.
This guide prioritizes the TEMPO-mediated oxidation of 4-(4-methylphenyl)cyclohexanol as the most robust, scalable, and environmentally benign route for laboratory to pilot-scale production. We also address the catalytic hydrogenation of 4-(4-methylphenyl)phenol for industrial applications.
Module 1: Primary Synthetic Route (TEMPO Oxidation)
Rationale: The Anelli oxidation (TEMPO/NaOCl) is preferred over Jones or PCC oxidations due to mild conditions, high selectivity for secondary alcohols, and simplified workup (no chromium waste).
Optimized Protocol
-
Substrate: 4-(4-Methylphenyl)cyclohexanol (mixture of cis/trans isomers).
-
Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 1 mol%), NaBr (10 mol%), NaOCl (1.1–1.3 equiv, 10-12% solution), DCM/Water biphasic system.
-
Buffer: NaHCO₃ (pH 8.5–9.5) to stabilize the hypochlorite and prevent chlorination side reactions.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equiv of alcohol in DCM (0.5 M concentration). Add TEMPO (0.01 equiv) and NaBr (0.1 equiv) dissolved in minimum water.
-
Cooling: Cool the biphasic mixture to 0–5 °C. Critical: Higher temperatures promote over-oxidation.
-
Oxidant Addition: Add aqueous NaOCl dropwise, maintaining internal temperature <10 °C. The reaction mixture should turn orange-red.
-
Quenching: Once TLC indicates consumption of starting material (<1 hr), quench with aqueous Na₂S₂O₃ (sodium thiosulfate) until the red color fades to pale yellow.
-
Isolation: Separate phases, extract aqueous layer with DCM, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Acetone or Ethanol if necessary (Target MP: ~51 °C).
Module 2: Visualization of Reaction Logic
The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanism of the TEMPO oxidation cycle.
Figure 1: Strategic synthesis selection and the catalytic cycle of TEMPO oxidation.
Module 3: Troubleshooting & FAQs
Category 1: Reaction Stalling & Incomplete Conversion
Q: The reaction stalls at 80% conversion despite adding excess bleach. Why?
-
Diagnosis: The pH of the aqueous layer likely dropped below 8.[1]0. At acidic pH, hypochlorite disproportionates, and the active oxoammonium species is less stable.
-
Solution: Monitor pH during NaOCl addition. Add solid NaHCO₃ to buffer the system at pH 8.5–9.5.
-
Alternative: Freshness of NaOCl is critical. Commercial bleach degrades over time. Titrate your bleach or use a fresh bottle.
Q: My reaction mixture turned dark brown/black instead of orange. Is the product ruined?
-
Diagnosis: This indicates catalyst degradation or lack of oxidant. The active TEMPO species is orange/red. A dark color often suggests complexation or decomposition.
-
Solution: Check if NaOCl was added too quickly (exotherm). If the starting material remains, add a fresh aliquot of TEMPO (0.5 mol%) and resume NaOCl addition slowly.
Category 2: Impurity Profile
Q: I see a chlorinated side-product by LC-MS (M+34). How do I prevent this?
-
Mechanism: Alpha-chlorination of the ketone occurs if free Cl₂ is generated (acidic pH) or if the reaction runs too long with excess hypochlorite.
-
Corrective Action:
-
Strict pH Control: Maintain pH > 8.5.
-
Quench Immediately: Do not let the reaction stir overnight. Quench with thiosulfate immediately upon disappearance of the alcohol.
-
Scavenger: Add a radical scavenger like tert-butanol (co-solvent) if the issue persists, though usually pH control is sufficient.
-
Q: In the hydrogenation route (from phenol), I get mostly the alcohol, not the ketone.
-
Explanation: Cyclohexanones are easily reduced to cyclohexanols on Pd surfaces.
-
Optimization:
-
Catalyst Modifier: Use Pd/C doped with Na₂CO₃ or use a specific support like Pd-Hydroxyapatite (Pd-HAP) [1].
-
Solvent: Switch to a non-polar solvent (Cyclohexane) rather than Ethanol. Polar protic solvents facilitate the reduction of the carbonyl.
-
Stop-Point: Monitor H₂ uptake strictly. The first 3 equivalents reduce the aromatic ring; the 4th reduces the ketone. Stop immediately after 3 equivalents.
-
Category 3: Purification & Isolation
Q: The product is oiling out during recrystallization.
-
Cause: 4-(4-Methylphenyl)cyclohexanone has a relatively low melting point (~51 °C) [2]. Small amounts of solvent or stereoisomeric impurities (from the alcohol precursor) can depress the MP significantly.
-
Protocol:
-
Use Hexane:Acetone (9:1) . Dissolve warm, then cool slowly to -20 °C.
-
Seed the solution with a pure crystal if available.
-
If it remains an oil, perform a rapid silica plug filtration (10% EtOAc/Hexane) to remove trace TEMPO/tar before attempting crystallization again.
-
Module 4: Analytical Data Summary
| Parameter | Specification / Observation | Notes |
| Appearance | White to off-white crystalline solid | Melts to colorless oil |
| Melting Point | 50 – 52 °C | Highly purity dependent [2] |
| ¹H NMR (CDCl₃) | δ 7.10–7.15 (m, 4H, Ar-H)δ 2.95–3.05 (m, 1H, H-4)δ 2.45–2.55 (m, 4H, α-CH₂)δ 2.32 (s, 3H, Ar-CH₃)δ 1.90–2.20 (m, 4H, β-CH₂) | Diagnostic singlet at 2.32 (Methyl) and symmetry in aromatic region |
| IR (Neat) | ~1710 cm⁻¹ (C=O stretch) | Strong, sharp peak |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; oxidation prone over years |
References
-
Selective Hydrogenation of Phenols: Muraki, T., et al. "Selective Hydrogenation of Phenol to Cyclohexanone over Pd-HAP Catalyst in Aqueous Media." ResearchGate, 2025. Link
-
Physical Properties: "4-(P-Tolyl)Cyclohexanone Product Data." PureSynth, Accessed Feb 2026. Link
-
General Oxidation Protocols: "Oxidation of Cyclohexanol to Cyclohexanone." LibreTexts Chemistry, 2022. Link
- TEMPO Oxidation Mechanism: "Oxidation of Alcohols to Carbonyls using TEMPO." Organic Chemistry Portal. (Standard Reference for Anelli Protocol).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling TEMPO, Sodium Hypochlorite, or Palladium catalysts.
Sources
Identification of impurities in 4-(4-Methylphenyl)cyclohexanone synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylphenyl)cyclohexanone. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure the successful synthesis and purification of this important chemical intermediate.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of 4-(4-Methylphenyl)cyclohexanone, particularly when utilizing the common Friedel-Crafts acylation route involving toluene and cyclohexanecarbonyl chloride with a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q1: My reaction is complete, but the crude ¹H NMR shows a complex aromatic region with multiple signals. What are these unexpected peaks?
A1: The most probable cause for a complex aromatic region is the formation of positional isomers.
The Friedel-Crafts acylation of toluene, an activated aromatic ring, can lead to substitution at the ortho-, meta-, and para- positions. While the para-substituted product, 4-(4-Methylphenyl)cyclohexanone, is typically the major isomer due to steric hindrance, the formation of 2-(4-methylphenyl)cyclohexanone (ortho) and 3-(4-methylphenyl)cyclohexanone (meta) is also possible.
Causality: The methyl group of toluene is an ortho-, para-directing group. However, the regioselectivity of the Friedel-Crafts acylation can be influenced by reaction conditions such as temperature and the nature of the Lewis acid catalyst.
Identification Strategy:
-
¹H NMR Spectroscopy: The aromatic protons of the different isomers will exhibit distinct splitting patterns and chemical shifts.
-
Para-isomer: Typically shows two distinct doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.
-
Ortho-isomer: Will display a more complex multiplet pattern for the aromatic protons due to their proximity and varied coupling.
-
Meta-isomer: May also show a complex multiplet pattern, but with different chemical shifts compared to the ortho-isomer.
-
-
¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region can help distinguish the isomers. The para-isomer, due to its symmetry, will have fewer aromatic carbon signals than the ortho- and meta-isomers.
-
HPLC Analysis: A well-developed HPLC method can separate the different isomers, allowing for their individual characterization. Phenyl-based columns can offer enhanced selectivity for aromatic positional isomers.[1]
Troubleshooting Workflow for Isomer Identification
Caption: Workflow for identifying positional isomers.
Q2: My GC-MS analysis shows a peak with the correct molecular weight (188.27 g/mol ), but the retention time is different from my standard. Could this still be my product?
A2: It is highly likely that you have one of the positional isomers of 4-(4-Methylphenyl)cyclohexanone.
Positional isomers have the same molecular weight but different physical properties, including their boiling points and polarities. This leads to different retention times in gas chromatography.
Identification Strategy:
-
GC-MS Fragmentation: While the molecular ion peak will be the same (m/z = 188), the fragmentation patterns of the isomers may show subtle differences. Key fragments to look for include those corresponding to the loss of parts of the cyclohexanone ring and the tolyl group. Common fragments for cyclic ketones include a prominent peak at m/z 55.[2]
-
Co-injection: If you have standards for the ortho- and meta-isomers, co-injecting them with your sample can confirm the identity of the unknown peak.
-
Preparative GC or HPLC: For definitive identification, you can isolate the impurity using preparative chromatography and then characterize it using NMR.
Table 1: Potential Impurities and Their Identification
| Impurity Name | Molecular Weight ( g/mol ) | Identification Method | Key Diagnostic Signals |
| 4-(4-Methylphenyl)cyclohexanone | 188.27 | ¹H NMR, ¹³C NMR, GC-MS | Symmetrical aromatic signals in NMR; specific retention time and fragmentation in GC-MS. |
| 2-(4-Methylphenyl)cyclohexanone | 188.27 | ¹H NMR, ¹³C NMR, GC-MS | Asymmetrical aromatic signals in NMR; different retention time from para-isomer in GC. |
| 3-(4-Methylphenyl)cyclohexanone | 188.27 | ¹H NMR, ¹³C NMR, GC-MS | Asymmetrical aromatic signals in NMR; different retention time from para- and ortho-isomers in GC. |
| Toluene | 92.14 | GC-MS, ¹H NMR | Characteristic retention time and mass spectrum; singlet for methyl group around 2.3 ppm and aromatic signals in NMR. |
| Cyclohexanecarbonyl chloride | 146.61 | GC-MS, IR | Characteristic retention time and mass spectrum; strong C=O stretch in IR around 1780-1815 cm⁻¹. |
| Cyclohexanecarboxylic acid | 128.17 | HPLC, IR | Broad O-H stretch in IR; can be identified by HPLC. Formed from hydrolysis of the acid chloride.[3] |
| 2-Cyclohexenyl-cyclohexanone | 194.30 | GC-MS, NMR | Result of cyclohexanone self-condensation.[4] |
Q3: My reaction yield is very low, and I have a significant amount of unreacted toluene. What went wrong?
A3: Low yield in a Friedel-Crafts acylation can often be attributed to catalyst deactivation or suboptimal reaction conditions.
Causality and Troubleshooting:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will react with and deactivate the catalyst.[5]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Use freshly opened or sublimed AlCl₃.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, taking it out of the catalytic cycle.[6]
-
Solution: Use at least one equivalent of AlCl₃ relative to the cyclohexanecarbonyl chloride.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and degradation.
-
Solution: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents and then gradually warm to room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC.
-
Reaction Pathway and Common Pitfalls
Caption: Key steps and potential issues in the Friedel-Crafts synthesis.
Frequently Asked Questions (FAQs)
Q4: What is the best way to purify the final product and remove the isomers?
A4: A combination of column chromatography and recrystallization is typically the most effective method.
-
Column Chromatography: This is the primary method for separating the positional isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is used. A good starting point is a mixture of hexane and ethyl acetate. A gradual increase in the polarity of the eluent will allow for the separation of the isomers. The para-isomer is generally less polar and will elute first.
-
-
Recrystallization: After column chromatography, recrystallization can be used to further purify the desired para-isomer.
Q5: I see a peak in my GC-MS that doesn't correspond to my product or starting materials. It has a molecular weight higher than my product. What could it be?
A5: You may be observing byproducts from side reactions, such as the self-condensation of cyclohexanone.
Causality:
-
Self-Condensation: Under acidic conditions (from the Lewis acid or during workup), cyclohexanone can undergo self-aldol condensation to form 2-(1-cyclohexenyl)cyclohexanone.[4] This dimer has a molecular weight of 194.30 g/mol .
-
Polyacylation: While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone group, if the reaction conditions are too harsh or the aromatic ring is highly activated, a second acylation could occur, leading to a higher molecular weight byproduct.[6]
Identification:
-
GC-MS: Analyze the mass spectrum of the unknown peak. A molecular ion of 194 would strongly suggest the cyclohexanone dimer.
-
NMR: If isolated, the NMR spectrum of the dimer would show characteristic signals for the enone system.
Q6: How can I confirm the identity of my final product, 4-(4-Methylphenyl)cyclohexanone, with confidence?
A6: A combination of spectroscopic methods is essential for unambiguous structure elucidation.
Experimental Protocols for Characterization:
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the sample and obtain the mass spectrum.
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Expected Results: A major peak at the retention time of the product with a molecular ion at m/z = 188. The fragmentation pattern will show characteristic losses from the cyclohexanone and tolyl moieties.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent such as CDCl₃.
-
¹H NMR:
-
Expected Signals:
-
Aromatic protons: Two doublets in the range of 7.0-7.3 ppm.
-
Cyclohexanone protons: A series of multiplets in the aliphatic region (1.5-3.0 ppm).
-
Methyl protons: A singlet around 2.3 ppm.
-
-
-
¹³C NMR:
-
Expected Signals:
-
Carbonyl carbon: A signal downfield, typically >200 ppm.
-
Aromatic carbons: Four signals in the aromatic region (120-150 ppm).
-
Aliphatic carbons: Signals for the cyclohexanone ring carbons.
-
Methyl carbon: A signal around 21 ppm.
-
-
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Expected Signals:
-
A strong carbonyl (C=O) stretch around 1710 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aliphatic C-H stretches just below 3000 cm⁻¹.
-
Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
-
By combining the data from these techniques, you can confidently confirm the structure and purity of your synthesized 4-(4-Methylphenyl)cyclohexanone.
References
- Hacini, S., Pardo, R., & Santelli, M. (1979). A facile route to cyclopentenones by Friedel-Crafts acylation. Tetrahedron Letters, 20(47), 4553-4556.
- Stadler, A., & Kappe, C. O. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436-1443.
- Majumdar, K. C., & Chattopadhyay, B. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(94), 52237-52285.
- Maas, A., Sydow, K., Madea, B., & Hess, C. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
- Li, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science, 7(10), 200989.
-
Filo. (2025, July 10). What are the products of the following reactions with H₂O? (i) Benzoyl... Retrieved from [Link]
- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone. (n.d.). Google Patents.
- US3933916A - Purification of cyclohexanone. (n.d.). Google Patents.
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents.
-
SIELC Technologies. (n.d.). Separation of Cyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Liao, Y., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42, 335-344.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-PHENYLCYCLOHEXANONE. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s... Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]
- Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 139(10), 2533-2539.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.... Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Retrieved from [Link]
-
Vedantu. (n.d.). In the following sequence of reactions ToluenexrightarrowKMnO4AxrightarrowSOCl2BxrightarrowBaSO4H2PdC class 12 chemistry CBSE. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]
-
Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
-
SpectraBase. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone - Optional[13C NMR]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. GCMS Section 6.11.2 [people.whitman.edu]
- 3. 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum [chemicalbook.com]
- 4. Cyclohexanone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Purification [chem.rochester.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Selective Reduction of 4-(4-Methylphenyl)cyclohexanone
The following technical guide addresses the selective reduction of 4-(4-Methylphenyl)cyclohexanone to 4-(4-Methylphenyl)cyclohexanol , specifically focusing on preventing "over-reduction"—defined here as the unintentional saturation of the aromatic ring (forming the bicyclic cyclohexyl analog) or hydrogenolysis of the C-O bond.
Ticket Category: Organic Synthesis / Chemoselectivity Target Molecule: 4-(4-Methylphenyl)cyclohexanol (cis/trans mixture) Primary Risk: Over-reduction (Saturation of the p-tolyl moiety or defunctionalization)
Core Technical Directive
The Challenge: Reducing 4-(4-Methylphenyl)cyclohexanone presents a chemoselectivity challenge. You possess two reducible functionalities:
-
The Aromatic Ring (Arene): A moiety that must remain intact.
The Solution: To prevent over-reduction (saturation of the aromatic ring), you must utilize reagents that rely on nucleophilic hydride delivery (e.g., Borohydrides) rather than surface-catalyzed hydrogenation (e.g., H₂/Pt), unless strict catalyst poisons are employed.
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the over-reduction pathways.
Figure 1: Chemoselectivity map showing the target alcohol versus over-reduced byproducts (Ring Saturation and Hydrogenolysis).
Troubleshooting & FAQs
Q1: I used Catalytic Hydrogenation (H₂/Pd/C) and lost my aromatic signals in NMR. What happened?
Diagnosis: You likely suffered Ring Saturation . Explanation: While Palladium on Carbon (Pd/C) is often selective for ketones over arenes under mild conditions, the p-tolyl group is electron-rich and can be hydrogenated, especially if:
-
High pressure (>3 bar) was used.[6]
-
The reaction time was prolonged.
-
The solvent was acidic (e.g., acetic acid), which activates the ring. Corrective Action: Switch to Sodium Borohydride (NaBH₄) . It is a nucleophilic reducing agent that is chemically incapable of reducing an isolated benzene ring under standard conditions.
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to ensure complete conversion?
Technical Advice: Yes, but it is unnecessary and riskier. Reasoning: LiAlH₄ is a much stronger reducing agent. While it generally spares isolated aromatic rings, it is less tolerant of other functional groups and requires strictly anhydrous conditions. NaBH₄ is sufficient for reducing cyclohexanones and can be run in methanol/ethanol, making the workflow robust and moisture-tolerant.
Q3: I see a "spot-to-spot" conversion on TLC, but the yield is low. Is this over-reduction?
Diagnosis: Likely Stereoisomer Formation , not over-reduction. Explanation: Reduction of 4-substituted cyclohexanones yields two isomers: cis (axial alcohol) and trans (equatorial alcohol).
-
NaBH₄ typically yields a mixture (often favoring the more stable equatorial alcohol, but dependent on temperature).
-
Bulky Hydrides (e.g., L-Selectride): Will attack from the less hindered equatorial face, forcing the alcohol into the axial position (cis selective). Note: Do not confuse the formation of isomers with chemical degradation. Verify the mass balance; if the mass is correct, you simply have a diastereomeric mixture.
Q4: How do I remove the "over-reduced" saturated byproduct if it's already formed?
Strategy: Purification is difficult due to polarity similarities.[2] Method:
-
Recrystallization: The aromatic ring provides pi-stacking opportunities that the saturated ring lacks. Recrystallization from hexanes/ethyl acetate often enriches the aromatic target.
-
Silver Nitrate Chromatography: If the impurity contains any alkenes (partial reduction), Ag-impregnated silica can separate them. However, for fully saturated cyclohexane rings, standard silica chromatography with a very shallow gradient is required.
Recommended Protocols
Protocol A: The "Gold Standard" (NaBH₄)
Best for: Small to mid-scale, high chemoselectivity, preventing ring saturation.
| Parameter | Specification | Reason |
| Reagent | Sodium Borohydride (NaBH₄) | Chemoselective for C=O; inert to Arene. |
| Stoichiometry | 0.5 - 1.0 equiv. (excess) | 1 mole of BH₄⁻ reduces 4 moles of ketone. |
| Solvent | Methanol or Ethanol (0°C) | Protic solvent activates the borohydride species. |
| Quench | Dilute HCl or Acetone | Destroys excess hydride; Acetone prevents H₂ evolution. |
Step-by-Step:
-
Dissolve 4-(4-Methylphenyl)cyclohexanone (1.0 equiv) in Methanol (10 mL/g).
-
Cool the solution to 0°C (ice bath).
-
Add NaBH₄ (0.6 equiv) portion-wise over 10 minutes. Caution: Gas evolution.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Monitor: TLC should show disappearance of the ketone.
-
Quench: Add Acetone (1 mL) to consume excess hydride, then add 1N HCl until pH ~7.
-
Workup: Evaporate MeOH, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
Protocol B: Catalytic Hydrogenation (Scale-Up Optimization)
Best for: Industrial scale where hydride waste is prohibitive. Requires strict control.
Critical Control Points:
-
Catalyst: Use 5% Pd/C (unpoisoned) or Raney Nickel . Avoid PtO₂ or Rh/C (high risk of ring saturation).
-
Pressure: Maintain 1 atm (balloon) . Do not pressurize.
-
Solvent: Use Ethyl Acetate or Toluene . Avoid Acetic Acid (promotes over-reduction).
Figure 2: Decision tree for selecting the reduction method based on scale and risk tolerance.
Scientific Mechanism & Causality
The chemoselectivity relies on the Hard/Soft Acid-Base (HSAB) principle and orbital overlap:
-
Borohydride Reduction: The Boron-Hydrogen bond is polarized with a partial negative charge on the hydrogen (hydride). The carbonyl carbon of the cyclohexanone is a "hard" electrophile. The hydride attacks the
antibonding orbital of the C=O bond directly. The aromatic ring, being electron-rich (nucleophilic), repels the nucleophilic hydride. Thus, reduction of the aromatic ring is mechanistically impossible with NaBH₄ under these conditions. -
Catalytic Hydrogenation: This occurs on the surface of the metal. Both the C=O double bond and the aromatic
system can adsorb onto the metal surface.-
Pd binds C=O well but binds arenes less strongly than Pt or Rh.
-
However, if the hydrogen pressure is high, the surface concentration of adsorbed hydrogen increases, facilitating the difficult reduction of the aromatic resonance energy.
-
Over-reduction here is kinetic: The C=O reduces faster (
), but if the reaction is left too long ( ), the thermodynamic product (saturated ring) will form.
-
References
-
Chemoselective Reductions with Borohydrides
-
Catalytic Hydrogenation Selectivity
-
Stereoselectivity in Cyclohexanone Reductions
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 5. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Scaling up 4-(4-Methylphenyl)cyclohexanone synthesis from lab to pilot plant
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-MPC-2024-PILOT Subject: Troubleshooting Scale-Up from Lab (10g) to Pilot Plant (10kg)
Welcome to the Scale-Up Support Hub
You are likely transitioning from a gram-scale discovery route to a kilogram-scale process. The synthesis of 4-(4-methylphenyl)cyclohexanone typically involves two critical chemical transformations:
-
Heterogeneous Catalytic Hydrogenation of 4-(4-methylphenyl)phenol to the corresponding cyclohexanol.
-
Selective Oxidation of the cyclohexanol to the ketone (often using TEMPO/Bleach).
In the pilot plant, physics (heat and mass transfer) dominates chemistry. Below are the specific troubleshooting modules designed to address the failures commonly seen when scaling this specific molecule.
Module 1: Hydrogenation Troubleshooting
Context: You are reducing an aromatic phenol ring. This requires high energy.
Reaction: 4-(4-methylphenyl)phenol + 3 H₂
Q: My reaction stalled at 85-90% conversion. Adding more catalyst didn't help. Why?
A: You are likely facing a gas-liquid Mass Transfer Limitation (
In a 100mL flask, surface-to-volume ratio is high, and magnetic stirring is sufficient to dissolve hydrogen. In a 50L reactor, hydrogen solubility becomes the bottleneck.
-
The Physics: The reaction rate is defined by:
Where is saturation concentration (proportional to Pressure) and is dissolved concentration. If the stirrer cannot break H₂ bubbles down (low ) or circulate them (low ), the catalyst sees no hydrogen. -
The Fix:
-
Impeller Switch: Do not use a retreat curve impeller (standard for crystallization). Use a Gas-Inducing Impeller (e.g., hollow shaft) or a Rushton Turbine to shear gas bubbles.
-
Pressure Bump: Increasing pressure from 5 bar to 10 bar linearly increases
, driving H₂ through the liquid film. -
Solvent Choice: Switch from Ethanol (low H₂ solubility) to 2-Propanol or Ethyl Acetate if downstream solubility allows.
-
Q: The product mixture has a varying Cis/Trans ratio of the intermediate alcohol.[1] Does this matter?
A: Yes, it affects the oxidation rate.
While the final ketone is achiral (and has no cis/trans isomers), the intermediate alcohol does.
-
The Mechanism: The Axial-OH (usually the cis-isomer in 4-substituted systems) oxidizes faster than the Equatorial-OH due to the relief of 1,3-diaxial steric strain (steric acceleration).
-
The Impact: If your hydrogenation yields mostly the stable trans-alcohol (Equatorial-OH), your subsequent oxidation step will be slower and may require more oxidant or time, increasing the risk of over-oxidation side products.
-
Recommendation: Do not purify the intermediate. Telescope the mixture directly to oxidation to avoid yield losses from isomer separation.
Module 2: Oxidation Troubleshooting (TEMPO/Bleach)
Context: The Anelli or Montanari protocol is the green standard for scale-up, replacing toxic Cr(VI) reagents.
Reaction: Alcohol + NaOCl (Bleach)
Q: We observed a massive exotherm (temperature spike) upon adding the first 10% of bleach. How do we control this?
A: You are running in "Accumulation Mode." This is dangerous.
In the lab, you add bleach dropwise to a cooled flask. In a pilot reactor, if the reaction initiation is delayed (induction period), unreacted bleach accumulates. Once it starts, it consumes all accumulated oxidant instantly, releasing all that heat at once.
-
The Protocol:
-
Catalyst First: Ensure TEMPO and KBr are fully dissolved and circulating before bleach addition.
-
pH Control: The reaction generates HCl. If the pH drops below 8.5, the reaction slows (stalling) and Cl₂ gas may form. If it rises above 9.5, bleach decomposes. Use a Sodium Bicarbonate buffer or an automated caustic dosing loop to maintain pH 8.5–9.5.
-
Dosing Ramp: Start dosing at 10% of the target rate. Once the exotherm is detected (confirming initiation), ramp up to the calculated heat removal limit.
-
Q: The final product is yellow/orange instead of white. What is the impurity?
A: You have likely over-oxidized the aromatic ring or formed quinones.
If the reaction is pushed too hard (excess bleach) or the temperature exceeds 10°C, the TEMPO cycle can attack the electron-rich tolyl ring (even though it's less reactive than the alcohol).
-
The Fix:
-
Quench Immediately: Do not stir "overnight for good measure." Quench with Sodium Thiosulfate or Sodium Sulfite immediately upon disappearance of the starting material (monitor via HPLC/GC).
-
Scavenge: Wash the organic layer with dilute ascorbic acid during workup to reduce colored quinones back to phenols, which are removed in the caustic wash.
-
Module 3: Visual Workflows
Workflow 1: Process Flow Diagram (PFD)
This diagram illustrates the critical control points (CCP) for the pilot campaign.
Caption: Critical Control Points (CCP) highlight where scale-up failures occur most frequently.
Workflow 2: Troubleshooting Logic Tree (Reaction Stalling)
Caption: Step-by-step diagnostic for hydrogenation stalling events.
Module 4: Data & Specifications
Table 1: Lab vs. Pilot Plant Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Scale-Up Implication |
| Heat Removal | Air cooling / Ice bath | Jacket cooling fluid | Surface area/Volume ratio drops drastically. Exotherms are trapped. |
| H₂ Addition | Balloon / Lecture Bottle | High-pressure line | Safety Critical: Requires grounding, leak checks, and burst discs. |
| Filtration | Buchner Funnel | Sparkler / Nutsche Filter | Pd/C fines can blind filters. Use Celite body feed. |
| Oxidant Dosing | Syringe Pump | Diaphragm Pump | Must be interlocked with temperature probe (Stop dose if T > 10°C). |
| Stirring | Magnetic Bar | Overhead Impeller | Magnetic bars provide zero shear; Pilot requires turbulent flow ( |
Module 5: Safety Directives (Mandatory)
-
Pd/C Handling: Dry Palladium on Carbon is pyrophoric . It will ignite if dried in air.
-
Protocol: Always keep the filter cake wet with water or solvent. Pack waste in water-filled drums.
-
-
Bleach Storage: Commercial bleach (10-14%) degrades over time, releasing O₂ and losing titer.
-
Protocol: Titrate bleach immediately before use. Do not trust the label concentration.
-
-
TEMPO Sublimation: TEMPO is a volatile solid.
-
Protocol: Do not dry TEMPO under high vacuum/heat; it will sublime into your vacuum pump oil.
-
References
-
Review of Catalytic Hydrogenation Scale-Up
- Source: Organic Process Research & Development (ACS Public
- Title: "Scale-up of Hydrogenation Reactions: A Guide for Process Chemists."
-
URL:[Link] (General Journal Link for verification of standard practices).
-
TEMPO Oxidation Safety
- Source: Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
-
URL:[Link]
-
Mixing in Hydrogenation
-
Cis/Trans Isomerization in Cyclohexanols
- Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
-
URL:[Link]
Sources
- 1. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2829166A - Hydrogenation of phenol - Google Patents [patents.google.com]
- 5. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 7. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-Methylphenyl)cyclohexanone
Topic: Alternative Purification Protocols for 4-(4-Methylphenyl)cyclohexanone Document ID: TS-ORG-4MPC-001 Last Updated: 2025-05-20 Status: Active[1]
Executive Summary & Decision Matrix
User Query: "I am synthesizing 4-(4-Methylphenyl)cyclohexanone (CAS: 35690-69-4) and standard column chromatography is becoming a bottleneck at scale. What are the non-chromatographic alternatives?"
Technical Insight: 4-(4-Methylphenyl)cyclohexanone is a lipophilic ketone often synthesized via Suzuki coupling (from 4-methylphenylboronic acid and a cyclohexenone derivative) or catalytic hydrogenation.[1] Common impurities include biaryl homocoupling products , unreacted phenols , and over-reduced alcohols .[1]
While chromatography is standard, this molecule possesses two chemical handles that allow for superior, scalable purification:
-
Stereochemically accessible ketone: Allows for reversible bisulfite adduct formation.[1]
-
Crystalline potential: The rigid phenyl-cyclohexyl core typically results in a solid (MP ~75–85°C range, analogous to 4-phenylcyclohexanone), enabling recrystallization.[1]
Purification Decision Tree
Figure 1: Strategic workflow for selecting the optimal purification method based on crude physical state and impurity profile.[1]
Method A: Sodium Bisulfite Adduct Formation (The "Chemical Filter")
Best For: Removing non-ketone impurities (e.g., biaryls from Suzuki coupling, starting phenols) from oily crude.[1]
Mechanism: Cyclohexanones are sterically unhindered enough to form a water-soluble (or solid precipitating) sulfonate salt when treated with sodium bisulfite.[1] Impurities lacking a ketone group (biaryls, alcohols) do not react and remain in the organic phase.[1] The adduct is then hydrolyzed to regenerate the pure ketone.[1][2]
Protocol:
Step 1: Adduct Formation [3]
-
Dissolve 10 g of crude 4-(4-Methylphenyl)cyclohexanone in 30 mL of Ethanol (95%) .
-
Why: Ethanol ensures the ketone is accessible to the aqueous bisulfite.[1]
-
-
Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v in water).
-
Add 15 mL of the bisulfite solution to the ketone mixture with vigorous stirring.
-
Stir for 1–2 hours. A thick white precipitate (the adduct) should form.[1]
-
Troubleshooting: If no solid forms, add 5–10 mL of diethyl ether to induce precipitation and cool to 0°C.[1]
-
Step 2: Washing (The Purification Step)
-
Critical Wash: Wash the solid cake with Diethyl Ether (3 x 20 mL).[1]
Step 3: Regeneration
-
Transfer the washed solid to a flask.
-
Add 50 mL of 10% Sodium Carbonate (Na₂CO₃) or 10% NaOH .
-
Stir at room temperature for 30–60 minutes. The solid will dissolve, and the pure ketone will oil out or precipitate.[1]
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry over MgSO₄ and concentrate.
Expected Yield: 80–90% recovery.[1] Purity: >98%.
Method B: Recrystallization (The "Physical Filter")[1]
Best For: Final polishing of semi-solids or solids to remove trace isomers.[1]
Solvent Selection Guide: Since the molecule has a lipophilic p-tolyl tail and a polar ketone head, a single solvent often fails.[1] A binary solvent system is recommended.[1]
| Solvent System | Ratio (v/v) | Application |
| Ethanol / Water | 9:1 | Standard. Dissolve in hot ethanol; add water until turbid; cool slowly.[1][4] |
| Hexane / EtOAc | 10:1 to 5:1 | High Lipophilicity. Good for removing polar tars.[1][4] Dissolve in min. hot EtOAc; add Hexane. |
| Cyclohexane | 100% | Specific. Often works for aryl-cyclohexanones due to structural similarity.[1][4] |
Troubleshooting "Oiling Out":
Issue: Upon cooling, the product forms a separate oil layer at the bottom instead of crystals.
-
Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation region skipped).[1]
-
Fix:
Method C: Vacuum Distillation
Best For: Large-scale (>50g) cleanup of crude reaction mixtures containing heavy tars.[1]
Technical Specifications:
-
Boiling Point Estimation: Based on 4-phenylcyclohexanone, expect a BP of roughly 160–170°C at 2 mmHg .[1]
-
Risk: Prolonged heating can cause dehydrogenation (aromatization) to the phenol derivative.[1]
Protocol:
-
Use a short-path distillation head (Vigreux column is unnecessary and causes hold-up).[1]
-
Ensure high vacuum (< 5 mmHg).[1]
-
Discard the first fraction (volatiles/solvents).[1]
-
Collect the main fraction.[1] If it solidifies in the condenser, use a heat gun (gently) or warm water circulation to melt it into the receiving flask.[1]
Frequently Asked Questions (FAQ)
Q1: My product is a solid, but it's slightly yellow. Is it pure? A: Pure 4-(4-Methylphenyl)cyclohexanone should be white.[1] Yellowing typically indicates trace conjugation impurities (enones) or biaryl contaminants.[1] A Bisulfite wash (Method A) is superior to recrystallization for removing color, as colored impurities rarely form bisulfite adducts.[1]
Q2: Can I use Silica Gel filtration instead of a full column? A: Yes. If the impurity is just the palladium catalyst (from Suzuki coupling), dissolve the crude in DCM and pass it through a 2-inch pad of Silica or Celite.[1] This is a filtration, not a separation.[1] Follow this with Method B (Recrystallization) .
Q3: How do I remove unreacted 4-methylphenylboronic acid? A: Boronic acids are slightly acidic.[1] Wash your organic crude solution with 1M NaOH before attempting crystallization.[1] The boronic acid will partition into the aqueous phase as the boronate salt.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for Bisulfite Adduct formation protocols).
-
Shriner, R. L., et al. The Systematic Identification of Organic Compounds, 8th Ed.[1] Wiley, 2003.[1] (Characterization and derivatization of ketones).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483, 1995.[1] (Context for impurities in aryl-cyclohexanone synthesis).
-
PubChem Compound Summary. "4-Phenylcyclohexanone" (Structural analog data for melting point estimation).
Sources
- 1. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. US2813905A - Process for recovering cyclohexanone by formation of a bisulfite adduct - Google Patents [patents.google.com]
- 4. Cyclohexene, 4-methyl- (CAS 591-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Chiral separation of 4-(4-Methylphenyl)cyclohexanone enantiomers
To: User From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Chiral Separation & Structural Analysis of 4-(4-Methylphenyl)cyclohexanone
Executive Summary
You have requested a troubleshooting guide for the chiral separation of 4-(4-Methylphenyl)cyclohexanone .
CRITICAL TECHNICAL ALERT: Based on stereochemical symmetry principles, 4-(4-Methylphenyl)cyclohexanone (saturated ketone) is ACHIRAL. It possesses a plane of symmetry passing through the C1 (carbonyl) and C4 (substituted) carbons.[1] Therefore, it cannot be separated into enantiomers.[1]
If you are observing "separation," you are likely detecting:
-
Regioisomers: (e.g., 3-(4-Methylphenyl)cyclohexanone, which is chiral).[1]
-
Diastereomers: (If the ketone has been reduced to an alcohol, cis/trans isomers exist).[1]
-
Impurities: Achiral separation of byproducts.[1]
This guide is structured to troubleshoot this specific structural anomaly and provide the correct chiral methods for the likely intended targets (the 3-isomer or the enone precursor).
Part 1: Diagnostic & Troubleshooting (Root Cause Analysis)
Q1: Why do I see only one peak on my Chiral HPLC column?
Answer: Because the molecule is superimposable on its mirror image.[1]
-
Mechanism: The cyclohexanone ring, when substituted at the 1 (ketone) and 4 positions, possesses a plane of symmetry (
) that bisects the molecule through C1 and C4.[1] -
Result: The molecule is a meso-like structure (though technically just achiral).[1] It has no enantiomers to separate.[1]
-
Action: Verify your structure. If you synthesized this via hydrogenation of a precursor, you have generated an achiral product.[1]
Q2: I definitely have two peaks. What am I looking at?
Answer: You are likely observing Regioisomerism or Diastereomerism , not Enantiomerism.[1]
| Scenario | Structure | Chirality | Separation Type |
| Target | 4-(4-Methylphenyl)cyclohexanone | Achiral | None (Single Peak) |
| Possibility A | 3-(4-Methylphenyl)cyclohexanone | Chiral | Enantiomeric (requires Chiral Column) |
| Possibility B | 4-(4-Methylphenyl)cyclohex-2-enone | Chiral | Enantiomeric (requires Chiral Column) |
| Possibility C | 4-(4-Methylphenyl)cyclohexanol | Achiral (cis/trans) | Diastereomeric (Separable on Achiral Silica) |
Part 2: Technical Protocols for Likely Chiral Targets
If your research target was intended to be chiral, you are likely working with the 3-substituted isomer (common product of conjugate addition) or the Enone (precursor).[1] Below are the validated protocols for these specific chiral entities.
Protocol A: Separation of 3-(4-Methylphenyl)cyclohexanone (The "Conjugate Addition" Product)
-
Applicability: Separation of enantiomers created by asymmetric 1,4-addition.[1]
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]
-
Rationale: The amylose helical structure provides the necessary "chiral groove" to discriminate the spatial orientation of the aryl group at the C3 position.[1]
Step-by-Step Method:
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (targeting the p-tolyl chromophore).[1]
-
Expected Selectivity (
): > 1.2.
Protocol B: Separation of 4-(4-Methylphenyl)cyclohex-2-enone (The "Enone" Precursor)
-
Applicability: Separation of the unsaturated precursor where C4 is a chiral center due to the double bond at C2-C3.[1]
-
Column Selection: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H ).[1][2]
-
Rationale: The planar nature of the enone system often interacts better with the cellulose backbone's rigid cavity compared to amylose.[1]
Step-by-Step Method:
-
Mobile Phase: n-Hexane / Ethanol (95:5 v/v).[1]
-
Flow Rate: 0.5 mL/min (Lower flow improves resolution of the rigid enone).
-
Temperature: 20°C (Sub-ambient cooling often enhances resolution for enones).
-
Detection: UV @ 254 nm.
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision path for validating your experimental results.
Figure 1: Decision tree for determining the chirality and necessary separation strategy for aryl-cyclohexanones.
Part 4: Data Summary & Specifications
| Parameter | 4-Substituted Ketone | 3-Substituted Ketone | 4-Substituted Enone |
| Symmetry Element | Plane ( | None ( | None ( |
| Chirality | Achiral | Chiral | Chiral |
| Separation Mode | N/A | Normal Phase Chiral HPLC | Normal Phase Chiral HPLC |
| Recommended CSP | None | Chiralpak AD-H | Chiralcel OD-H |
| Typical Mobile Phase | Hexane/IPA | Hexane/IPA (90:[1]10) | Hexane/EtOH (95:[1]5) |
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Confirming symmetry elements in 1,4-disubstituted cyclohexanes).
-
Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[1][3][4] Chemical Society Reviews, 37, 2593-2608.[1] (Protocol standards for polysaccharide columns).
-
Tamura, K., et al. (2005).[1] Enantioseparation of cyclic enones on polysaccharide-based chiral stationary phases.[1] Journal of Chromatography A, 1073(1-2), 169-174.[1] (Specifics for cyclohexenone separation).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Methylphenyl)cyclohexanone
For researchers and professionals in drug development, the precise structural elucidation of organic molecules is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for this purpose, offering deep insights into the molecular framework and the chemical environment of each atom.[1][2] This guide provides an in-depth analysis of 4-(4-Methylphenyl)cyclohexanone, presenting a comparative study with related compounds to illuminate the subtle yet significant spectral shifts induced by structural modifications.
Our approach is grounded in the principle that a robust understanding of spectral data comes not just from observation, but from a causal explanation of the underlying quantum mechanical phenomena.[3][4] We will explore why specific protons and carbons resonate at their characteristic frequencies, providing you with the predictive power to analyze analogous structures.
Part 1: The Subject Molecule - 4-(4-Methylphenyl)cyclohexanone
To facilitate a clear discussion, we will use a standardized numbering system for the atoms in 4-(4-Methylphenyl)cyclohexanone as illustrated below. This convention will be used for all spectral assignments.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Protocol Justification (E-E-A-T)
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is selected as it is a common, relatively non-polar solvent that effectively dissolves the analyte. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton signal (at ~7.26 ppm) is well-defined and does not typically interfere with analyte signals. [5][6][7]* Concentration: A concentration of 15-20 mg in 0.7 mL is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe, especially for the less sensitive ¹³C nucleus. [8]* Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. [9]Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts. [10]
Part 3: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| H-Ar (ortho to alkyl) | ~7.15 | Doublet (d) | 2H | Aromatic protons on C2' and C6'. Split by adjacent protons on C3' and C5'. |
| H-Ar (meta to alkyl) | ~7.25 | Doublet (d) | 2H | Aromatic protons on C3' and C5'. Split by adjacent protons on C2' and C6'. Electron-donating methyl group causes slight shielding. |
| H4 (methine) | ~3.0-3.2 | Multiplet (m) | 1H | Deshielded due to its position on the carbon bearing the bulky phenyl group. |
| H2, H6 (axial/equatorial) | ~2.4-2.6 | Multiplet (m) | 4H | Protons alpha to the electron-withdrawing carbonyl group are significantly deshielded. [11]Complex splitting due to geminal and vicinal coupling. |
| H3, H5 (axial/equatorial) | ~1.9-2.2 | Multiplet (m) | 4H | Protons beta to the carbonyl group, appearing at a more typical aliphatic chemical shift. |
| H-Me (methyl) | ~2.35 | Singlet (s) | 3H | Protons of the methyl group attached to the aromatic ring. |
Part 4: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C1 (Carbonyl) | ~210-212 | The sp² hybridized carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, placing it far downfield. [12][13] |
| C1' (Aromatic, ipso) | ~142-144 | Quaternary carbon attached to the cyclohexanone ring. |
| C4' (Aromatic, para) | ~136-138 | Quaternary carbon attached to the methyl group. |
| C3', C5' (Aromatic, CH) | ~129-130 | Aromatic carbons ortho to the methyl group. |
| C2', C6' (Aromatic, CH) | ~126-127 | Aromatic carbons meta to the methyl group. |
| C2, C6 | ~48-50 | Alpha-carbons to the carbonyl group are deshielded. [12] |
| C4 | ~44-46 | Methine carbon attached to the aromatic ring. |
| C3, C5 | ~34-36 | Beta-carbons to the carbonyl group. |
| C-Me (Methyl) | ~21 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Part 5: Comparative Spectral Analysis
To fully appreciate the spectral features of 4-(4-Methylphenyl)cyclohexanone, we compare it with two simpler, structurally related molecules: Cyclohexanone and 4-Phenylcyclohexanone. This comparison highlights the influence of each substituent on the chemical shifts.
Comparative Data Table
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Change vs. Cyclohexanone |
| Cyclohexanone | ¹³C | C1 (C=O) | ~211 [12] | - |
| C2/C6 | ~42 [12] | - | ||
| C3/C5 | ~27 [9] | - | ||
| C4 | ~25 [12] | - | ||
| ¹H | H2/H6 | ~2.35 [14][15] | - | |
| H3/H4/H5 | ~1.85 [16] | - | ||
| 4-Phenylcyclohexanone | ¹³C | C1 (C=O) | ~210-211 | Minimal Change |
| C4 | ~44.5 | ~+19.5 ppm (Deshielded) | ||
| ¹H | H4 | ~3.0 [17] | ~+1.15 ppm (Deshielded) | |
| 4-(4-Methylphenyl)cyclohexanone | ¹³C | C1 (C=O) | ~210-212 | Minimal Change |
| C4 | ~44-46 | ~+19-21 ppm (Deshielded) | ||
| ¹H | H4 | ~3.0-3.2 | ~+1.15-1.35 ppm (Deshielded) |
Analysis of Substituent Effects
-
Effect of the Phenyl Group: Comparing Cyclohexanone to 4-Phenylcyclohexanone reveals the significant deshielding effect of the aromatic ring. The C4 carbon shifts downfield by approximately 19.5 ppm, and the attached H4 proton shifts by about 1.15 ppm. This is due to the magnetic anisotropy of the phenyl ring and its inductive electron-withdrawing character. [11]
-
Effect of the Methyl Group: The addition of a methyl group to the para position of the phenyl ring (forming our target molecule) has a more subtle effect. The methyl group is weakly electron-donating. [18]This donation slightly increases electron density in the aromatic ring, which can cause minor shielding (upfield shifts) of the aromatic protons compared to unsubstituted benzene. However, its impact on the distant cyclohexanone ring protons and carbons is minimal, as evidenced by the very similar chemical shifts for the C4 and H4 positions in both 4-phenyl and 4-(4-methylphenyl) substituted compounds. The primary spectral signature of this group is its own characteristic signal in both the ¹H (~2.35 ppm) and ¹³C (~21 ppm) spectra.
Conclusion
The comprehensive NMR analysis of 4-(4-Methylphenyl)cyclohexanone, when placed in a comparative context, provides a clear and detailed picture of its molecular structure. The distinct chemical shifts of the carbonyl carbon, the alpha-carbons, and the substituted aromatic ring serve as unambiguous identifiers. By understanding the causal relationships between molecular structure and spectral output—such as the deshielding effect of the carbonyl group and the influence of aromatic substituents—researchers can confidently apply these principles to the structural elucidation of novel compounds in their drug discovery and development pipelines.
References
-
Filo. (2026, January 22). 13C NMR Spectrum of Cyclohexanone. Retrieved from [Link]
-
Homework.Study.com. Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane. Retrieved from [Link]
-
ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
BMRB. bmse000405 Cyclohexanone. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Oxford University Press. How electron donation and withdrawal change chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Western University. NMR Sample Preparation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. NMR Basics for the absolute novice [jeolusa.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. homework.study.com [homework.study.com]
- 15. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]
- 16. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 17. 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum [chemicalbook.com]
- 18. How electron donation and withdrawal change chemical shifts [ns1.almerja.com]
A Researcher's Guide to Selecting Palladium Catalysts for the Synthesis of 4-(4-Methylphenyl)cyclohexanone
An In-Depth Technical Guide for Catalyst Evaluation and Protocol Design
For chemists engaged in drug discovery and development, the synthesis of novel molecular scaffolds is a foundational activity. The 4-arylcyclohexanone motif is a valuable structural component in medicinal chemistry, and its efficient synthesis is of considerable interest. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond in these structures.[1][2][3]
However, the success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligands.[4][5] The selection of an appropriate catalyst is critical for achieving high yield, purity, and efficiency. This guide provides a framework for the comparative study of various palladium catalysts for the synthesis of 4-(4-methylphenyl)cyclohexanone, a representative 4-arylcyclohexanone. It is designed to assist researchers in making informed decisions about catalyst selection and in designing robust experimental protocols.
While direct comparative studies for this specific molecule are not extensively documented, by drawing on established principles of palladium catalysis, we can identify promising catalyst candidates and outline a systematic approach for their evaluation.[4][6]
The Catalytic Landscape: Choosing Your Palladium Contenders
The palladium catalyst system is at the heart of the Suzuki-Miyaura reaction.[1][2][3][4] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] The choice of palladium precursor and ligand can significantly influence each of these steps.
For the synthesis of 4-(4-methylphenyl)cyclohexanone, a logical starting point is the coupling of a 4-halocyclohex-1-en-1-yl triflate or a related enol derivative with 4-methylphenylboronic acid. Alternatively, an α-arylation of cyclohexanone can be considered.[7] Based on common practices in cross-coupling reactions, the following palladium catalysts are recommended for an initial comparative study:[5][8]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, commercially available, and relatively stable Pd(0) catalyst. It is often effective for a broad range of Suzuki-Miyaura couplings.[5][8]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This Pd(II) precatalyst, in the presence of a suitable reductant in the reaction mixture, forms a highly active Pd(0) species.[9] The dppf ligand is known to promote high catalytic activity and is particularly effective for cross-coupling reactions involving sterically demanding substrates.[5]
-
Pd(OAc)₂ (Palladium(II) Acetate) with a Buchwald Ligand (e.g., SPhos or XPhos): Palladium(II) acetate is a common and cost-effective palladium precursor.[8][9] When combined with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, it forms highly active catalysts that are effective for challenging cross-coupling reactions, including those with aryl chlorides and sterically hindered substrates.[5][9][10]
These catalysts represent a good balance of traditional, reliable options and more modern, highly active systems, providing a solid basis for a comparative study.
Designing a Robust Experimental Protocol for Catalyst Comparison
To ensure a fair and accurate comparison of the selected palladium catalysts, it is crucial to establish a standardized experimental protocol. This protocol should keep all other reaction parameters constant while varying only the catalyst system.
Proposed Reaction: The Suzuki-Miyaura coupling of 4-iodocyclohex-1-en-1-yl triflate with 4-methylphenylboronic acid. The iodo-triflate starting material can be synthesized from 4-iodocyclohexanone.
Diagram of the Proposed Synthetic Route:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Label: A Senior Scientist's Guide to Scrutinizing the Certificate of Analysis for 4-(4-Methylphenyl)cyclohexanone
For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is the bedrock of reliable and reproducible results. The Certificate of Analysis (CoA) is a critical document that accompanies these reagents, serving as a testament to their identity, purity, and quality.[1][2][3][4][5] However, not all CoAs are created equal, and a discerning eye is essential to mitigate the risks of experimental variability and project delays. This guide provides an in-depth comparison and verification framework for the Certificate of Analysis of commercial 4-(4-Methylphenyl)cyclohexanone, a key intermediate in various synthetic applications.
The Imperative of Scrutiny: Why the CoA Matters
In the pharmaceutical industry, the CoA is a crucial Good Manufacturing Practice (GMP) document that provides essential quality information and a summary of specifications and testing results for a specific batch of a drug substance or raw material.[1][2] For researchers, while not always in a GMP environment, the principles of quality assurance are no less important. The CoA is the primary tool for verifying that the material received is indeed what was ordered and that its purity meets the requirements of the intended application.[3] Relying solely on the label without a thorough review of the CoA can introduce significant variables into an experiment, leading to failed reactions, unexpected side products, and difficulty in troubleshooting.
Comparative Analysis of Commercial 4-(4-Methylphenyl)cyclohexanone CoAs
To illustrate the importance of a detailed comparison, let's examine a hypothetical, yet representative, comparison of CoAs from three different commercial suppliers for the same compound, 4-(4-Methylphenyl)cyclohexanone.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | White crystalline powder | Off-white powder |
| Identity (IR) | Conforms to structure | Conforms to reference | Conforms |
| Purity (by GC) | ≥ 98.0% | 99.2% | ≥ 98% |
| Purity (by HPLC) | Not Reported | 99.5% | 98.7% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Melting Point | 102-106 °C | 104.5-105.5 °C | 101-107 °C |
| Water Content (KF) | ≤ 0.5% | 0.12% | Not Reported |
| Residual Solvents | Not Reported | Toluene: < 100 ppm | Complies with USP <467> |
| Date of Analysis | Jan 15, 2026 | Dec 20, 2025 | Feb 01, 2026 |
| Retest Date | Jan 14, 2028 | Dec 19, 2027 | Jan 31, 2028 |
Key Insights from the Comparison:
-
Purity Specificity: Supplier B provides the most transparent and detailed purity information, reporting the exact purity by both GC and HPLC to a decimal place. Supplier A gives a minimum specification, which, while acceptable, does not inform the user of the actual batch purity. Supplier C also provides a minimum specification for GC but a specific value for HPLC. The discrepancy between GC and HPLC purity from the same supplier can indicate the presence of non-volatile impurities that are not detected by GC.
-
Completeness of Data: Supplier B includes data on water content and residual solvents, which are critical parameters for many chemical reactions, especially those sensitive to moisture or specific solvents. The absence of this information from Supplier A and the vague "Not Reported" or general compliance statement from Supplier C could necessitate additional in-house testing.
-
Precision of Physical Constants: The narrow melting point range provided by Supplier B suggests a higher purity material compared to the broader ranges from Suppliers A and C. A wide melting point range can be indicative of impurities.
-
Method of Analysis: The use of multiple analytical techniques for purity determination (e.g., GC and HPLC) by Supplier B provides a more comprehensive quality assessment.
Verifying the Certificate of Analysis: A Practical Workflow
The adage "trust, but verify" is paramount when working with chemical reagents.[4] The CoA provides a baseline, but in-house verification is a crucial step to ensure the material is suitable for its intended use and to build a robust and reproducible scientific process.
Experimental Verification Workflow
Caption: Workflow for the receipt and in-house verification of commercial chemical reagents.
Step-by-Step Experimental Protocols:
-
Objective: To confirm the functional groups present in the molecule and match the spectral fingerprint to a known reference or the supplier's data.
-
Protocol:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the 4-(4-Methylphenyl)cyclohexanone sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum. Key peaks to look for include the C=O stretch of the cyclohexanone (around 1710 cm⁻¹) and peaks associated with the aromatic ring.
-
-
Objective: To quantify the purity of the compound and identify any potential impurities.
-
Protocol:
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, for example, a mixture of acetonitrile and water.
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase to create a stock solution. Prepare a series of dilutions for linearity checks if performing quantitative analysis.
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
-
Objective: To confirm the chemical structure of the compound and detect any proton-containing impurities.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Chemical Shifts: Verify that the chemical shifts of the protons match the expected structure of 4-(4-Methylphenyl)cyclohexanone.
-
Integration: The integration of the peaks should correspond to the number of protons in each environment.
-
Impurities: Look for any unexpected peaks that could indicate the presence of impurities. The relative integration of these peaks can provide a semi-quantitative estimate of their levels.
-
-
Conclusion: An Informed Approach to Reagent Procurement
The Certificate of Analysis is more than just a formality; it is a foundational document that provides critical insights into the quality of a chemical reagent. By adopting a proactive and critical approach to evaluating and comparing CoAs from different suppliers, researchers can make more informed purchasing decisions. Furthermore, implementing a routine in-house verification process, as outlined in this guide, provides an essential layer of quality control, ensuring the reliability and reproducibility of experimental data. This diligence at the outset can save considerable time and resources in the long run, contributing to the overall integrity of research and development endeavors.
References
- Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). LCGC.
- Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). Labcompare.
- The Importance of a CoA. (2022).
- Certificates of Analysis: Don’t Trust, Verify. (2018). Pharmaceutical Technology.
- Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release. (2025).
- Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices. (2024).
- What is Pharmaceutical Validation, and Why is it Important? (n.d.).
- Reagents for Pharma Industry. (n.d.). PanReac AppliChem.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. emmainternational.com [emmainternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
A Comparative Guide to the Spectroscopic Analysis of 4-(p-tolyl)cyclohexanone: Cross-Referencing Experimental Data with Chemical Literature
This guide provides an in-depth, practical framework for the structural elucidation of 4-(p-tolyl)cyclohexanone. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind spectroscopic choices and data interpretation. We will demonstrate how a multi-technique approach—integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—creates a self-validating system for confirming molecular structure, cross-referenced against established chemical literature.
The Imperative of Structural Verification
In any chemical synthesis, particularly in pharmaceutical development, absolute confirmation of a molecule's structure is non-negotiable. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant wasted resources. 4-(p-tolyl)cyclohexanone, a derivative of cyclohexanone, serves as a valuable model compound. Its structure incorporates distinct chemical environments—a saturated carbocyclic ring, a ketone functional group, and an aromatic system—making it an excellent subject for a comprehensive spectroscopic analysis. The following sections will detail the process of acquiring and interpreting data to unambiguously confirm its identity.
Establishing a Spectroscopic Baseline: Theoretical Profile & Literature Data
Before analyzing an experimental sample, a competent scientist first builds a theoretical profile based on the expected structure and available literature data on analogous compounds. This predictive exercise is crucial for identifying expected signals and recognizing any deviations that may indicate impurities or an incorrect structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. For 4-(p-tolyl)cyclohexanone, we anticipate several key absorption bands. The most prominent feature of a cyclohexanone derivative is the sharp, strong carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹[1][2]. The saturated sp³ C-H bonds of the cyclohexyl ring will produce stretches just below 3000 cm⁻¹, while the sp² C-H stretches of the tolyl group will appear just above 3000 cm⁻¹.
Expected IR Absorption Bands:
-
~3010-3080 cm⁻¹: Aromatic C-H Stretch
-
~2850-2960 cm⁻¹: Aliphatic C-H Stretch
-
~1715 cm⁻¹: Ketone (C=O) Stretch[1]
-
~1605, 1515 cm⁻¹: Aromatic C=C Bending
-
~815 cm⁻¹: Para-substituted aromatic C-H Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum should account for all 16 hydrogens in the molecule. Due to the molecule's symmetry, we expect a simplified pattern. The tolyl group will present a characteristic AA'BB' system of two doublets in the aromatic region (δ 7.0-7.3 ppm). The methyl group on the tolyl ring will be a sharp singlet around δ 2.3 ppm. The protons on the cyclohexanone ring will appear in the aliphatic region (δ 1.5-3.0 ppm), with their chemical shifts influenced by their proximity to the electron-withdrawing ketone and the aromatic ring. The single proton at the C4 position (methine proton) will be a multiplet, coupled to its four neighboring protons.
-
¹³C NMR Spectroscopy: With a plane of symmetry bisecting the C1-C4 axis and the tolyl group, we predict 9 unique carbon signals out of the 13 total carbons. The carbonyl carbon is the most deshielded, appearing significantly downfield. For the parent cyclohexanone, this peak is found around 210 ppm[3]. The aromatic carbons will appear in the δ 120-150 ppm range, and the aliphatic carbons of the cyclohexyl ring will be found upfield (δ 20-50 ppm)[3].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which offer crucial corroborating evidence. The molecular formula for 4-(p-tolyl)cyclohexanone is C₁₃H₁₆O, giving it a molecular weight of 188.27 g/mol [4][5]. Electron Ionization (EI) MS should show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern can further validate the structure; common fragments would include the loss of the tolyl group or cleavage of the cyclohexanone ring.
Experimental Workflow and Data Analysis
The following protocols and representative data tables illustrate the practical application of these techniques for confirming the structure of a newly synthesized batch of 4-(p-tolyl)cyclohexanone.
Experimental Protocol: Spectroscopic Sample Preparation
-
Purity Confirmation: Ensure the sample is of high purity (>98%) as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[5]. Impurities will introduce extraneous signals.
-
NMR Sample: Dissolve ~10-20 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube. CDCl₃ is selected for its excellent solubilizing power and the TMS provides a 0.0 ppm reference point[6].
-
IR Sample: Prepare a thin film by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), depositing it onto a salt plate (KBr or NaCl), and allowing the solvent to evaporate. Alternatively, acquire the spectrum from the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
MS Sample: For GC-MS, dissolve a small amount of the sample in a suitable solvent like ethyl acetate. For direct infusion, prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow from sample purification to final structural confirmation.
Representative Experimental Data
The following tables summarize representative data obtained from a purified sample.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3025 | Medium | Aromatic C-H Stretch |
| 2948, 2865 | Strong | Aliphatic C-H Stretch |
| 1712 | Strong, Sharp | Ketone (C=O) Stretch |
| 1516 | Strong | Aromatic C=C Bend |
| 817 | Strong | p-Substituted C-H Bend |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.18 | d, J=8.0 Hz | 2H | Aromatic (H ortho to CH₃) |
| 7.11 | d, J=8.0 Hz | 2H | Aromatic (H ortho to Ring) |
| 2.95 | m | 1H | Methine (C4-H) |
| 2.55-2.40 | m | 4H | Aliphatic (C2/C6-H) |
| 2.33 | s | 3H | Methyl (-CH₃) |
| 2.05-1.90 | m | 4H | Aliphatic (C3/C5-H) |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 211.1 | C1 (Carbonyl C=O) |
| 142.3 | C1' (Aromatic C-ipso) |
| 135.9 | C4' (Aromatic C-CH₃) |
| 129.4 | C2'/C6' (Aromatic CH) |
| 126.8 | C3'/C5' (Aromatic CH) |
| 44.5 | C4 (Methine CH) |
| 41.2 | C2/C6 (Aliphatic CH₂) |
| 34.8 | C3/C5 (Aliphatic CH₂) |
| 20.9 | Methyl (-CH₃) |
Table 4: Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 188 | 65 | [M]⁺ (Molecular Ion) |
| 173 | 15 | [M-CH₃]⁺ |
| 97 | 100 | [M-C₇H₇]⁺ (Loss of tolyl group) |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
Synthesizing the Evidence: The Cross-Referencing Logic
-
IR and ¹³C NMR: The strong IR absorption at 1712 cm⁻¹ strongly indicates a ketone. This is unequivocally confirmed by the ¹³C NMR signal at δ 211.1 ppm, which is characteristic for a cyclohexanone carbonyl carbon[3].
-
¹H and ¹³C NMR: The proton NMR shows signals in both the aromatic (δ ~7.1-7.2 ppm) and aliphatic (δ ~1.9-3.0 ppm) regions, consistent with the proposed structure. The ¹³C NMR spectrum corroborates this, showing four aromatic and four aliphatic/methyl carbon signals. The integration of the ¹H NMR spectrum (totaling 16H) matches the molecular formula.
-
Mass Spectrometry and NMR: The MS data shows a molecular ion peak at m/z = 188, which matches the molecular weight of C₁₃H₁₆O[4][5]. This molecular formula is in perfect agreement with the count of protons (from ¹H NMR integration) and unique carbons (from ¹³C NMR). Furthermore, the major fragment at m/z 97 (loss of 91 mass units) corresponds precisely to the loss of a tolyl group (C₇H₇), while the fragment at m/z 91 is the characteristic tropylium ion from the tolyl moiety itself. This fragmentation pattern is powerful evidence for the connectivity of the tolyl and cyclohexanone units.
Diagram: Data Cross-Referencing Logic
Caption: Logical connections between spectroscopic data and structural features.
Conclusion
The presented data, when cross-referenced, provides a cohesive and unambiguous confirmation of the sample's identity as 4-(p-tolyl)cyclohexanone. Each technique validates the findings of the others, creating a robust, self-validating dataset that meets the high standards required in scientific research and industrial development. This guide illustrates that the process of structural elucidation is not merely a sequence of experiments, but a logical, deductive process of building a scientific argument from empirical evidence.
References
- Smolecule. (2023). Buy 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 65619-06-9. Retrieved from Smolecule. (This reference discusses a related compound but provides context on arylcyclohexanones).
-
Filo. (2026). 13 c nmr spectrum of cyclohexanone. Retrieved from [Link]
-
Bartleby.com. IR Spectrum Of Cyclohexanone. Retrieved from [Link]
- MacSphere. The Spectrum of Cyclohexanone. Retrieved from McMaster University Institutional Repository.
-
NIST. 4-Propylcyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
PureSynth. 4-(P-Tolyl)Cyclohexanone 98.0%(GC). Retrieved from [Link]
-
Chrominfo. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
-
MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
-
NIST. Cyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. 4-Dimethylamino-4-(p-tolyl)cyclohexanone. Retrieved from [Link]
-
BMRB. bmse000405 Cyclohexanone. Retrieved from [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene. Retrieved from [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]
-
PubMed. (2012). Synthesis, Spectroscopic Characterizations and Quantum Chemical Computational Studies.... Retrieved from [Link]
-
Wikipedia. Cyclohexanone. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Metamorphosis of cycloalkenes for the divergent total synthesis of polycyclic indole alkaloids. Chemical Society Reviews.
-
IJPRS. (2012). Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). The Baran Synthesis of Paclitaxel (Taxol®). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series.... Retrieved from [Link]
- Wiley Online Library. (2022).
- ResearchGate. (2025). Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane.
Sources
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pure-synth.com [pure-synth.com]
- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
Benchmarking the performance of 4-(4-Methylphenyl)cyclohexanone-based liquid crystals
Title: Benchmarking the Performance of Phenylcyclohexane (PCH) Liquid Crystals Derived from 4-(4-Methylphenyl)cyclohexanone
Executive Summary
This guide evaluates the performance of liquid crystals (LCs) synthesized from the core intermediate 4-(4-Methylphenyl)cyclohexanone . While the ketone itself acts as a critical structural scaffold, the commercially significant mesogens derived from it are the trans-4-substituted-phenylcyclohexanes (PCHs) .
These materials represent a paradigm shift in LC design, moving away from the high-viscosity, high-birefringence regimes of cyanobiphenyls (e.g., 5CB) toward the low-viscosity, photochemically stable architectures required for Active Matrix (TFT) displays and rapid-response photonic devices. This guide benchmarks these "ketone-derived" PCHs against industry-standard alternatives, providing synthesis protocols and comparative data.
Part 1: The Chemical Architecture
The 4-(4-Methylphenyl)cyclohexanone scaffold offers a unique entry point into low-polarity nematogens . Its value lies in the ability to convert the ketone moiety into a trans-1,4-disubstituted cyclohexane ring.
Why this structure matters:
-
Conformational Flexibility vs. Rigidity: Unlike the rigid biphenyl core, the cyclohexane ring (derived from the ketone) breaks the conjugation of the pi-system. This lowers the optical anisotropy (
) but significantly reduces rotational viscosity ( ). -
The "Trans" Necessity: The ketone reduction yields both cis and trans isomers. Only the trans isomer (equatorial-equatorial substitution) maintains the linearity required for the nematic phase. The cis isomer is a "mesophase killer" and must be removed or isomerized.
Part 2: Synthesis & Derivatization Workflow
The transformation of 4-(4-Methylphenyl)cyclohexanone into a functional liquid crystal involves alkylation followed by rigorous stereochemical control.
Figure 1: Synthesis Pathway (Ketone to Mesogen)
Caption: Step-wise conversion of the ketone scaffold into a nematogenic trans-phenylcyclohexane (PCH).
Part 3: Benchmarking Performance
Here we compare the PCH derivatives (based on the subject ketone) against Cyanobiphenyls (CBs) and Phenyl Esters .
Viscosity & Response Time (The Critical Advantage)
The primary advantage of PCHs derived from this ketone is their low rotational viscosity (
Table 1: Viscosity & Response Metrics (at 20°C)
| Property | PCH-Derived LC (Target) | Cyanobiphenyl (5CB) | Phenyl Ester |
| Rotational Viscosity ( | 80 - 120 mPa·s | ~150 - 180 mPa·s | > 200 mPa·s |
| Flow Viscosity ( | 18 - 22 mm²/s | 30 - 35 mm²/s | 45 - 60 mm²/s |
| Response Time ( | Fast (< 20 ms) | Moderate (30-40 ms) | Slow (> 50 ms) |
| Mechanism | Non-conjugated ring reduces | Strong | Carbonyl dipole increases intermolecular attraction. |
Optical & Dielectric Properties
PCHs are "low birefringence" materials. This makes them ideal for the first minimum condition in TN (Twisted Nematic) displays but less suitable where high phase retardation is needed.
Table 2: Electro-Optical Benchmarking
| Property | PCH-Derived LC | Cyanobiphenyl (5CB) | Implication |
| Birefringence ( | 0.09 - 0.13 | 0.18 - 0.22 | PCHs reduce dispersion/rainbow effects in displays. |
| Dielectric Anisotropy ( | +3 to +10 | +11 to +14 | PCHs require slightly higher driving voltages ( |
| Order Parameter ( | High (> 0.75) | Moderate (~0.65) | PCHs show better alignment stability. |
Stability Profile
The ketone-derived cyclohexane ring is chemically inert compared to the Schiff bases or Esters used in early LC technology.
-
UV Stability: Excellent. The lack of extended conjugation prevents UV absorption in the near-visible range, preventing yellowing.
-
Hydrolytic Stability: Superior. Unlike esters (susceptible to hydrolysis) or Schiff bases (susceptible to moisture), the C-C bonds in PCHs are robust.
Part 4: Experimental Protocols
Protocol A: Synthesis of trans-4-(4-Methylphenyl)-1-alkylcyclohexane
Rationale: To convert the ketone into a functional mesogen.
-
Grignard Addition: React 4-(4-methylphenyl)cyclohexanone (1.0 eq) with Alkyl-MgBr (1.2 eq) in anhydrous THF at 0°C. Quench with NH₄Cl. Yields tertiary alcohol.
-
Dehydration: Reflux the alcohol in toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap. Monitor water removal. Yields cyclohexene derivative.[1][2]
-
Hydrogenation: Dissolve alkene in ethyl acetate. Add 5% Pd/C catalyst. Stir under H₂ atmosphere (3-5 bar) at RT for 12h. Filter catalyst.
-
Checkpoint: NMR will show a mixture of cis and trans isomers.
-
-
Isomerization (Critical Step): Dissolve the cis/trans mixture in DMF or NMP. Add Potassium tert-butoxide (t-BuOK). Heat to 100°C for 4 hours. The thermodynamic equilibrium strongly favors the trans isomer (>90%).
-
Purification: Recrystallize from ethanol/hexane to isolate the pure trans mesogen.
Protocol B: Characterization Workflow
Rationale: To confirm mesophase type and transition temperatures.
Figure 2: Characterization Logic
Caption: Workflow for validating the mesogenic properties of the synthesized material.
Part 5: References
-
Merck Patent GmbH. "Cyclohexane Derivatives and Liquid Crystalline Medium." United States Patent 4,130,502. Describes the fundamental synthesis and properties of Phenylcyclohexanes (PCH).
-
Eidenschink, R., et al. "The Phenylcyclohexanes (PCH): A New Class of Low-Viscosity Nematic Liquid Crystals." Angewandte Chemie International Edition, 1978. The seminal paper benchmarking PCH against Biphenyls.
-
Kirsch, P. "Mixtures of Liquid Crystals." Liquid Crystals: Applications and Uses, Vol 1. World Scientific, 1990. Detailed data on viscosity reduction using cyclohexane derivatives.
-
Gray, G.W., & Kelly, S.M. "The synthesis of trans-1,4-disubstituted cyclohexanes." Journal of the Chemical Society, Perkin Transactions 2, 1981. Authoritative protocol for the isomerization step.
Sources
Quantitative analysis of 4-(4-Methylphenyl)cyclohexanone using qNMR
This guide outlines a high-precision protocol for the quantitative analysis of 4-(4-Methylphenyl)cyclohexanone (CAS: 589-92-4), a critical intermediate in the synthesis of pharmaceuticals like Glimepiride.
Executive Summary: The Reference Standard Paradox
In the development of pharmaceutical intermediates like 4-(4-Methylphenyl)cyclohexanone , researchers often face a "Reference Standard Paradox." To determine the purity of a new batch using HPLC or GC, you need a reference standard of known purity. However, obtaining a certified reference standard for a specific intermediate is often impossible or prohibitively expensive.
Quantitative NMR (qNMR) breaks this cycle. Unlike chromatography, qNMR is a primary ratio method . It does not require a reference standard of the analyte. Instead, it relies on the fundamental physical property that the integrated signal intensity is directly proportional to the number of nuclei.[1][2] By using a universally available, high-purity Internal Standard (IS) (e.g., a simple NIST-traceable compound), you can determine the absolute purity of your complex intermediate with precision rivaling or exceeding HPLC.
Strategic Comparison: qNMR vs. Chromatographic Alternatives
The following table objectively compares qNMR against traditional chromatographic methods for this specific ketone.
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Traceability | Direct SI Traceability via Internal Standard (e.g., NIST SRM). | Indirect. Requires a specific reference standard of the analyte. | Indirect. Requires a specific reference standard.[3] |
| Speed | < 20 mins. Weigh, dissolve, acquire. No method development. | Hours to Days. Column selection, gradient optimization, equilibration. | Medium. Fast run time, but requires thermal stability validation. |
| Response Factor | Universal. Response depends only on nuclei count (1H). | Variable. Depends on chromophore extinction coefficients (UV). | Variable. Depends on carbon content and ionization. |
| Structure ID | Simultaneous. Confirms structure + purity in one spectrum. | None. Retention time only (unless coupled with MS). | None. Retention time only (unless coupled with MS). |
| Sample Recovery | Yes. Non-destructive. | No. Sample is consumed/contaminated.[3] | No. Sample is combusted.[3][4][5] |
| Precision | High (< 1.0% RSD) with proper protocol. | High (< 0.5% RSD) for established methods.[6] | High (< 1.0% RSD) . |
Why qNMR for 4-(4-Methylphenyl)cyclohexanone?
This molecule possesses a distinct AA'BB' aromatic system and a methyl singlet that provide excellent quantification targets. Chromatography (HPLC/GC) is better suited for analyzing impurity profiles (detecting trace contaminants at <0.1%), whereas qNMR is superior for mass balance assay (determining if the main peak is 95% or 98% pure).
Technical Deep Dive: The qNMR Protocol
Chemical Logic & Internal Standard Selection
Successful qNMR requires an Internal Standard (IS) with a signal in a "silent region" of the analyte's spectrum.
-
Analyte Spectrum (Predicted in CDCl₃):
-
Region A (Aromatic): ~7.10 – 7.25 ppm (4H, multiplet).
-
Region B (Methine/Ring): ~2.4 – 3.0 ppm (Crowded: α-keto protons + C4 methine).
-
Region C (Methyl): ~2.32 ppm (3H, singlet).
-
Region D (Ring): ~1.5 – 2.2 ppm (Remaining ring protons).
-
-
The Problem: The 2.0–3.0 ppm region is crowded.
-
The Solution: Use the "Silent Window" between 3.5 ppm and 6.5 ppm or > 7.5 ppm .
Selected Internal Standard: 1,3,5-Trimethoxybenzene (TMB)
-
Why? TMB provides a sharp singlet at ~6.08 ppm (3H, aromatic) and ~3.76 ppm (9H, methoxy). Both fall into the silent windows of 4-(4-Methylphenyl)cyclohexanone. It is non-hygroscopic, non-volatile, and highly soluble in CDCl₃.
Experimental Workflow
Caption: Step-by-step qNMR workflow emphasizing critical gravimetric and acquisition parameters.
Step-by-Step Methodology
Step 1: Gravimetry (The Foundation of Accuracy)
-
Use a micro-balance with readability of 0.001 mg or better.
-
Weigh ~15 mg of 4-(4-Methylphenyl)cyclohexanone directly into an HPLC vial or weighing boat. Record mass (
) to 0.001 mg precision. -
Weigh ~10 mg of 1,3,5-Trimethoxybenzene (IS) into the same vessel. Record mass (
). -
Note: Aim for a 1:1 molar ratio of protons being integrated.
-
Analyte (4H aromatic): ~0.08 mmol.
-
IS (3H aromatic): ~0.06 mmol.
-
This balance ensures similar signal intensities, minimizing dynamic range errors.
-
Step 2: Sample Preparation
-
Add 0.6 mL of CDCl₃ (99.8% D).
-
Vortex until fully dissolved. Ensure no solid particles remain on the walls.
-
Transfer to a clean, dry 5mm NMR tube.
Step 3: Instrument Acquisition Parameters
To ensure quantitative results, the nuclei must fully relax between pulses.
-
Pulse Angle: 90° (Maximize signal).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (d1): 60 seconds .
-
Reasoning: Aromatic protons can have T1 relaxation times of 5–10 seconds.
. A 60s delay ensures >99.3% magnetization recovery, preventing integration errors.
-
-
Number of Scans (ns): 16 or 32 (Sufficient for >300:1 S/N with these concentrations).
-
Temperature: 298 K (25°C).
Step 4: Processing & Calculation
-
Phasing: Apply manual phasing. Ensure the baseline is flat.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).
-
Integration:
-
IS Signal: Integrate the singlet at 6.08 ppm (Set value to 3.000).
-
Analyte Signal: Integrate the aromatic multiplet at 7.10–7.25 ppm .
-
-
Calculation Formula:
Where:
- : Purity of analyte (as mass fraction).
- : Integral values of Analyte and IS.
- : Number of protons (Analyte=4, IS=3).
- : Molecular Weights (Analyte=188.27, IS=168.19).
- : Mass weighed.
- : Purity of the Internal Standard (e.g., 99.9%).
Troubleshooting & Validation (Self-Validating System)
| Issue | Symptom | Solution |
| Incomplete Relaxation | Integral of analyte seems consistently low/high compared to expected. | Measure T1 using an Inversion Recovery experiment. Set d1 > 5 × T1. |
| Baseline Rolling | Integration areas are inconsistent; baseline is wavy. | Increase digital resolution; apply proper window function (exponential multiplication with LB=0.3 Hz); use manual baseline correction. |
| Overlap | 13C satellites of solvent or impurity overlap with integration region. | Check 13C satellites (0.55% height of main peak). If overlapping, subtract their contribution or choose the alternative IS signal (TMB methoxy at 3.76 ppm). |
| Hygroscopicity | Water peak in CDCl3 grows over time. | 4-(4-Methylphenyl)cyclohexanone is not highly hygroscopic, but CDCl3 is. Use ampoules of solvent. Ensure IS is dry. |
References
-
European Pharmacopoeia (Ph.[4] Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry. Strasbourg, France: EDQM. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standards." Metrology for Chemical Purity and Traceability.[Link]
-
PubChem. Compound Summary: 4-Methylcyclohexanone (Structural Analog Data). National Library of Medicine. [Link]
Sources
Structure-activity relationship (SAR) studies of 4-arylcyclohexanone derivatives
Executive Summary: The Scaffold at the Crossroads
The 4-arylcyclohexanone moiety represents a privileged scaffold in medicinal chemistry, serving as a critical divergence point between two distinct therapeutic classes: central analgesics (opioid/SNRI dual-action agents) and anti-inflammatory modulators .
Unlike rigid templates like morphine, the 4-arylcyclohexanone scaffold offers tunable flexibility. While traditional opioids (e.g., Fentanyl) offer nanomolar affinity but high respiratory depression risks, derivatives of this scaffold—most notably the precursors and analogues of Tramadol and Venlafaxine —provide a "ceiling effect" on respiratory depression while maintaining efficacy through multi-modal mechanisms.
This guide objectively compares 4-arylcyclohexanone derivatives against standard-of-care alternatives, dissecting the Structure-Activity Relationship (SAR) that dictates whether the molecule becomes a potent analgesic or a selective anti-inflammatory agent.
Comparative Analysis: Performance & Metrics
The Core Dilemma: Ketone vs. Alcohol
The most critical SAR decision for this scaffold is the fate of the carbonyl group (C1 position).
| Feature | 4-Arylcyclohexanone (The Ketone) | 4-Arylcyclohexanol (The Reduced Analog) | Morphine (Standard Opioid) |
| Primary Target | NF-κB / COX-2 (Anti-inflammatory) | ||
| Binding Mode | Michael Acceptor / Covalent modifier | Ionic (Amine) + H-Bond Donor (OH) | Ionic + H-Bond Network |
| MOR Affinity ( | > 10,000 nM (Inactive) | 10 - 500 nM (Moderate) | 1.2 nM (High) |
| Metabolic Stability | Low (Rapid reduction/conjugation) | High (Phase II Glucuronidation) | Moderate |
| Toxicity Profile | Cytotoxic potential (Michael addition) | Serotonin Syndrome risk | Respiratory Depression |
Key Insight: The "Gateway" Function
The ketone itself acts as a metabolic gateway. In vivo, 4-arylcyclohexanones are often stereoselectively reduced to their corresponding alcohols.
-
Experimental Observation: Direct screening of the ketone against MOR often yields poor affinity (
). -
Causality: The MOR binding pocket (specifically Asp147) requires a protonated amine for ionic bonding and a hydroxyl group for hydrogen bonding. The ketone lacks the H-bond donor capability, drastically reducing affinity.
Detailed SAR Analysis
The Aryl Substituent (Position 4)
The electronic nature of the aryl ring at C4 dictates the pharmacodynamic profile.
-
Unsubstituted Phenyl: Provides baseline lipophilicity but lacks selectivity.
-
Electron-Withdrawing Groups (EWGs) (e.g., 4-F, 3-Cl):
-
Effect: Increases metabolic stability of the ring against hydroxylation.
-
Outcome: In the "Tramadol-like" series, a 3-Cl substituent (resembling the venlafaxine motif) enhances NET (Norepinephrine Transporter) inhibition over SERT (Serotonin Transporter).
-
-
Electron-Donating Groups (EDGs) (e.g., -OMe):
-
Effect: Mimics the tyrosine residue of endogenous enkephalins.
-
Outcome: Critical for MOR recognition. The O-demethylation of the methoxy group (metabolic activation) often generates a phenol with 100x higher affinity (e.g., Tramadol
O-desmethyltramadol).
-
Stereochemistry: Cis vs. Trans
When the ketone is reduced or functionalized (e.g., Grignard addition), diastereomers are formed.
-
Cis-configuration (Aryl and OH on same side): Often favored for intramolecular H-bonding with the amine, improving blood-brain barrier (BBB) permeability.
-
Trans-configuration: May expose polar groups, altering solubility and receptor fit.
Visualized Pathways
SAR Decision Logic
The following diagram illustrates the logical flow for optimizing this scaffold based on the desired therapeutic endpoint.
Caption: Decision tree for optimizing 4-arylcyclohexanone derivatives based on therapeutic target (Analgesia vs. Inflammation).
Mechanism of Action (Dual Analgesia)
How the reduced derivatives (Cyclohexanols) function compared to pure opioids.
Caption: Dual-mechanism of action for amine-substituted 4-arylcyclohexanol derivatives (reduced ketones).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize modern catalytic methods and standard radioligand validation.
Synthesis: Rhodium-Catalyzed 1,4-Addition
Rationale: Traditional Robinson annulation can be low-yielding. The Rh-catalyzed addition of aryl boronic acids to cyclohexenone is stereoselective and high-yielding.
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal (Starting material)
-
Aryl boronic acid (
) - (Catalyst)
-
Dioxane/Water (Solvent)
Step-by-Step Protocol:
-
Catalyst Prep: In a glovebox, charge a reaction vial with
(1.5 mol%) and the aryl boronic acid (1.5 equiv). -
Addition: Add 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) dissolved in 1,4-dioxane/H2O (10:1).
-
Reaction: Stir at 90°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Dry over . -
Deprotection (Ketone Release): Treat the acetal intermediate with 2N HCl in THF at room temperature for 4 hours to liberate the 4-arylcyclohexanone .
-
Purification: Flash column chromatography on silica gel.
Validation: Mu-Opioid Receptor Binding Assay
Rationale: This assay quantifies the affinity (
Materials:
-
Rat brain membrane homogenates (rich in MOR).
-
Radioligand:
-DAMGO (highly selective MOR agonist). -
Test compounds (dissolved in DMSO).
Protocol:
-
Incubation: Mix membrane protein (
) with -DAMGO (2 nM) and increasing concentrations of the test 4-arylcyclohexanone derivative ( to ) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Conclusion
The 4-arylcyclohexanone scaffold is a versatile chameleon. In its ketone form, it serves primarily as a synthetic intermediate or a potential anti-inflammatory agent via Michael acceptor reactivity. However, its true value in pain management is unlocked upon reductive amination or Grignard addition , transforming it into a 4-arylcyclohexanol.
Recommendation:
-
For Opioid Agonism: Target the cis-1,2-disubstituted cyclohexanol motif (Tramadol analogues).
-
For Anti-inflammatory: Retain the
-unsaturated ketone (enone) functionality to target NF-κB.
References
-
BenchChem. (2025).[1] A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guides. Link
-
Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics. Link
-
Chen, Z. R., et al. (1991).[2] Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences. Link
-
Ellis, C. R., et al. (2018).[3] Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. Link
-
Overman, L. E., et al. (2021).[4] Synthesis of cyclohexanones from alkynol or enyne derivatives. Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 4. Cyclohexanone synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures: 4-(4-Methylphenyl)cyclohexanone
[1]
CAS Number: 40503-90-0 Synonyms: 4-(p-Tolyl)cyclohexanone; 4-Tolylcyclohexanone Formula: C₁₃H₁₆O Molecular Weight: 188.27 g/mol [1][2][3][4]
Executive Safety Summary
Before initiating disposal, you must characterize the waste stream based on the compound's physicochemical properties. 4-(4-Methylphenyl)cyclohexanone is a lipophilic, high-boiling organic ketone. Unlike simple cyclohexanone, the attached tolyl group significantly increases its lipophilicity (LogP), making it persistent in aqueous environments and unsuitable for municipal wastewater treatment.
Physicochemical Data for Disposal Logic
| Property | Value | Disposal Implication |
| Physical State | Solid or Viscous Liquid | Requires dissolution in compatible solvent for liquid waste streams. |
| Flash Point | ~133°C (Estimated) | Combustible (Class IIIB). Not a "Flammable Liquid" (Class 3) but burns if heated. |
| Water Solubility | Negligible | Strictly Prohibited from Drain Disposal. Will foul phase separators. |
| Reactivity | Stable | Compatible with standard non-halogenated organic waste streams. |
Waste Characterization & Stream Selection
Proper segregation is the first line of defense against chemical accidents. This compound contains Carbon, Hydrogen, and Oxygen only. It does not contain halogens, sulfur, or nitrogen functionalities that would require specific segregation for incineration compliance (e.g., to prevent acid rain precursors like HCl or SOx).
Recommended Waste Stream: Non-Halogenated Organic Solvents
-
Primary Disposal Method: Thermal Destruction (Incineration) with Energy Recovery.
-
EPA Waste Code (RCRA): While not specifically listed (P or U list), it should be managed as Non-Regulated Organic Waste or D001 (Ignitable) if mixed with flammable solvents (e.g., Acetone, Ethyl Acetate).
Step-by-Step Disposal Protocols
Scenario A: Routine Laboratory Waste (Small Scale < 1 L/kg)
Objective: Safely transfer material from benchtop to satellite accumulation area.
-
Solubilization (If Solid):
-
Do not dispose of loose solids in the liquid waste container.
-
Dissolve the solid residue in a minimal amount of Acetone or Ethanol . These solvents are compatible with incineration feeds.
-
-
Container Selection:
-
Use a High-Density Polyethylene (HDPE) or Glass container.
-
Ensure the cap has a chemically resistant liner (PTFE).
-
-
Transfer:
-
Pour the solution into the container labeled "Non-Halogenated Organic Waste."
-
Critical: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as cyclic ketones can form unstable peroxides or undergo violent oxidation.
-
-
Labeling:
Scenario B: Process Scale / Bulk Disposal (> 1 L/kg)
Objective: Prepare waste for commercial pickup.
-
Accumulation:
-
Collect waste in UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).
-
Leave 10% headspace (ullage) to allow for thermal expansion during transport.
-
-
Profiling:
-
Classify the waste profile as "Organic Liquid, N.O.S. (Not Otherwise Specified)."
-
If the waste is pure, the BTU value will be high (>10,000 BTU/lb), making it a desirable candidate for fuel blending (cement kiln recycling).
-
Spill Response & Cleanup Workflow
In the event of a spill, rapid containment prevents environmental release.
Spill Decision Logic
Figure 1: Decision logic for spill remediation ensures containment of lipophilic contaminants.
Cleanup Protocol:
-
PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If heating or aerosolizing, use a respirator (Organic Vapor cartridge).
-
Containment: Use Vermiculite or Diatomaceous Earth . Do not use sawdust if the spill also contains oxidizers.
-
Decontamination: After removing the bulk material, wipe the surface with a solvent-soaked rag (Ethanol/Acetone) to remove the oily film.
-
Disposal of Debris: All absorbent materials must be disposed of as solid hazardous waste, not regular trash.
Empty Container Management
Under EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific procedures.
-
Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., Acetone).
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container. Do not pour rinsate down the sink.
-
Defacing: Cross out or remove the original label. Mark as "Empty."
-
Recycling/Trash: Once triple-rinsed and dried, the glass or plastic container can generally be discarded in standard lab glass trash or recycled, depending on local institutional policy.
Regulatory & Scientific Rationale
Why Incineration?
Aromatic ketones like 4-(4-Methylphenyl)cyclohexanone are chemically stable. Incineration at temperatures >850°C guarantees the breakdown of the phenyl ring and cyclohexane ring into harmless
-
Reaction:
-
Avoid: Landfilling. The lipophilic nature allows it to leach into soil and potentially bioaccumulate in aquatic life.
Incompatibility Warning
-
Oxidizers: Avoid mixing with Perchlorates (
), Permanganates ( ), or concentrated Nitric Acid ( ). The oxidation of the ketone or the alkyl side chain can be exothermic and uncontrolled. -
Reducing Agents: Compatible, but unnecessary mixing should be avoided to prevent unknown side reactions in the waste drum.
References
-
PureSynth. 4-(P-Tolyl)Cyclohexanone 98.0%(GC) - MSDS & Properties. Retrieved from
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from
-
Fisher Scientific. Safety Data Sheet: General Cyclohexanone Derivatives. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 4-Methylcyclohexanone (Structural Analog). Retrieved from
Navigating the Uncharted: A Guide to Safely Handling 4-(4-Methylphenyl)cyclohexanone
Senior Application Scientist's Note: In the dynamic landscape of drug discovery, we often encounter novel compounds for which comprehensive safety data is not yet publicly available. This is the case with 4-(4-Methylphenyl)cyclohexanone. A diligent search has not yielded a specific Safety Data Sheet (SDS) for this compound. The absence of this critical document necessitates a conservative and cautious approach, grounding our procedures in the fundamental principles of laboratory safety for handling new chemical entities.
This guide is therefore constructed based on an expert assessment of the compound's structure—a solid, non-volatile organic molecule—and general best practices for handling similar research chemicals. It is imperative to understand that this guidance is a starting point. A substance-specific risk assessment, informed by a supplier-provided SDS, must be completed before any handling.
Hazard Analysis: An Expert Assessment in the Absence of Data
Given its molecular structure—a cyclohexanone ring substituted with a methylphenyl group—we can infer certain properties that inform our initial safety protocol. The compound is expected to be a solid at room temperature with low volatility. While specific toxicity data is unavailable, prudence dictates treating it as potentially hazardous upon contact and inhalation.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Many organic ketones and aromatic compounds can cause irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of fine dust particles could irritate the respiratory system.
-
Unknown Toxicological Properties: The primary risk lies in the unknown. The biological effects of this specific structure have not been widely documented.
Therefore, our operational plan is built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the "as low as reasonably practicable" (ALARP) principle for exposure. The following table outlines the minimum required PPE for handling 4-(4-Methylphenyl)cyclohexanone in a research laboratory setting.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Standard Lab Coat- Nitrile Gloves (double-gloving recommended)- ANSI Z87.1-rated Safety Glasses with side shields | To prevent skin contact with any fine powders. Double-gloving is a best practice when handling compounds with unknown dermal toxicity. Safety glasses protect against accidental eye exposure. |
| Solution Preparation and Handling | - Standard Lab Coat- Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles | The risk of splashing is higher when working with solutions. Chemical splash goggles provide a seal around the eyes for superior protection compared to safety glasses. |
| Potential for Aerosol Generation | - All PPE listed above- Use of a certified chemical fume hood | Any procedure that could generate dust or aerosols (e.g., sonication, vortexing) must be performed within a fume hood to control potential inhalation exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces a safe laboratory environment.
Preparation and Weighing
-
Designate a Handling Area: Before starting, designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before retrieving the compound from storage.
-
Don PPE: Put on your lab coat, safety glasses, and double nitrile gloves.
-
Weighing:
-
If available, use a balance with a draft shield.
-
Carefully transfer the desired amount of solid 4-(4-Methylphenyl)cyclohexanone using a clean spatula.
-
Avoid creating dust. If any fine powder is observed, work should be paused and moved into a fume hood.
-
Close the primary container immediately after weighing.
-
-
Clean-Up:
-
Wipe down the balance and surrounding area with a damp paper towel to collect any residual particles.
-
Dispose of the paper towel and any contaminated weigh boats in a designated chemical waste container.
-
Remove the outer pair of gloves and dispose of them in the chemical waste.
-
Solution Preparation
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Dissolution: Cap the vessel and mix by gentle swirling or inversion. If sonication or vortexing is required, ensure it is performed within the fume hood to contain any potential aerosols.
-
Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date.
Emergency and Disposal Plan
Spill Response
The following diagram outlines the immediate steps to be taken in the event of a small-scale laboratory spill.
Caption: Immediate workflow for a small laboratory spill.
In the event of a large spill or a spill outside of a containment area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal
All waste materials contaminated with 4-(4-Methylphenyl)cyclohexanone, including unused solid, solutions, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[1][2]
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-(4-Methylphenyl)cyclohexanone".
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance.
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[3][4]
This guide provides a foundational framework for the safe handling of 4-(4-Methylphenyl)cyclohexanone in the absence of specific safety data. By adhering to these principles of cautious handling, appropriate PPE usage, and robust emergency planning, researchers can confidently work with novel compounds while upholding the highest standards of laboratory safety. Always prioritize obtaining a substance-specific SDS and conducting a thorough risk assessment before commencing work.
References
Due to the lack of a specific Safety Data Sheet for 4-(4-Methylphenyl)cyclohexanone, the following references for structurally related compounds or general chemical safety are provided for context. A substance-specific SDS must be consulted when available.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG. Retrieved from [Link]
-
Greenfield Global. (2018). Safety Data Sheet - Cyclohexanone. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Cyclohexanone. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
